molecular formula C13H9FO2S B374105 2-(2-Fluorophenyl)sulfanylbenzoic acid CAS No. 87033-71-4

2-(2-Fluorophenyl)sulfanylbenzoic acid

Cat. No.: B374105
CAS No.: 87033-71-4
M. Wt: 248.27g/mol
InChI Key: NVZKHYKVAZULAG-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)sulfanylbenzoic acid is a fluorinated and sulfur-containing benzoic acid derivative intended for research use only. It is not for diagnostic or therapeutic applications. This compound serves as a versatile synthetic building block in medicinal chemistry and materials science. The structure incorporates both a carboxylic acid, which allows for further functionalization through amide or ester formation , and a sulfide group, which can be utilized in various synthetic transformations. Potential research applications include its use as a precursor in the development of pharmaceutical candidates or functional materials. Researchers can leverage the fluorine atom and sulfur bridge to modulate the electronic properties, lipophilicity, and metabolic stability of target molecules. The exact melting point, solubility, and other physicochemical properties should be characterized by the researcher. All handling must adhere to safe laboratory practices; consult the Safety Data Sheet (SDS) for specific hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluorophenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2S/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZKHYKVAZULAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356593
Record name AE-641/04640053
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87033-71-4
Record name AE-641/04640053
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-(2-Fluorophenyl)sulfanylbenzoic Acid (CAS 87033-71-4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

2-(2-Fluorophenyl)sulfanylbenzoic acid (CAS 87033-71-4) is a diaryl sulfide scaffold serving as a critical intermediate in the synthesis of sulfur-containing heterocycles, particularly thioxanthones . Structurally, it consists of a benzoic acid moiety linked via a sulfur bridge to a 2-fluorophenyl ring.

This molecule represents a strategic building block in medicinal chemistry.[1][2] The ortho-fluorine substituent is not merely decorative; it exerts significant electronic and steric influence, modulating the dihedral angle of the diaryl system and blocking metabolic oxidation at the susceptible ortho position—a common strategy in optimizing drug half-life (metabolic blocking).

Chemical Profile
PropertyData
CAS Number 87033-71-4
IUPAC Name 2-[(2-Fluorophenyl)thio]benzoic acid
Molecular Formula C₁₃H₉FO₂S
Molecular Weight 248.27 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic form)
pKa (Calc.) ~3.5–4.0 (Carboxyl group)

Structural Analysis & The "Fluorine Effect"

In drug design, this molecule is often utilized as a bioisostere of fenamates (N-bridged) or diphenyl ethers (O-bridged). The sulfur bridge introduces unique physicochemical properties:

  • Bond Angle & Length: The C–S–C bond angle (~103°) is sharper than the C–O–C angle (~118°) or C–N–C angle, forcing the two aromatic rings into a more folded conformation. This pre-organizes the molecule for cyclization reactions (e.g., to thioxanthones).

  • Lipophilicity: The sulfur atom increases lipophilicity (LogP) compared to oxygen analogs, potentially enhancing membrane permeability.

  • Metabolic Stability: The ortho-fluorine atom on the phenyl ring serves as a metabolic blocker, preventing hydroxylation by Cytochrome P450 enzymes at that position.

Synthetic Pathways[6][7][8][9][10]

The synthesis of CAS 87033-71-4 typically follows nucleophilic aromatic substitution (


) or transition-metal-catalyzed cross-coupling (Ullmann-type condensation).
Pathway A: Copper-Catalyzed Ullmann Condensation (Standard)

This is the most robust industrial route. It involves the coupling of 2-chlorobenzoic acid with 2-fluorothiophenol in the presence of a copper catalyst and a base.

  • Reagents: 2-Chlorobenzoic acid, 2-Fluorothiophenol, KOH or

    
    , Copper powder or CuI.
    
  • Mechanism: The base generates the thiophenolate anion, which coordinates with copper to undergo oxidative addition/reductive elimination at the aryl halide bond.

Pathway B: Retro-Synthesis from Thiosalicylic Acid

Alternatively, 2-mercaptobenzoic acid (thiosalicylic acid) can be reacted with 1-fluoro-2-halobenzene . However, this route is often less preferred due to the higher cost of fluorinated aryl halides compared to fluorothiophenols.

Visualizing the Synthesis Workflow

The following diagram illustrates the primary synthesis route (Pathway A) and its downstream application.

G Fig 1. Synthesis and Downstream Application of CAS 87033-71-4 Start1 2-Chlorobenzoic Acid Catalyst Cu / K2CO3 (Ullmann Condensation) Start1->Catalyst Start2 2-Fluorothiophenol Start2->Catalyst Intermediate CAS 87033-71-4 (2-(2-Fluorophenyl)sulfanylbenzoic acid) Catalyst->Intermediate Reflux/DMF Cyclization Acid Cyclization (H2SO4 / PPA) Intermediate->Cyclization Product 4-Fluorothioxanthone (Tricyclic Scaffold) Cyclization->Product -H2O

Caption: Pathway A demonstrates the copper-catalyzed coupling followed by cyclodehydration to the thioxanthone core.

Detailed Experimental Protocol

Objective: Synthesis of 2-(2-fluorophenyl)sulfanylbenzoic acid via Ullmann Condensation.

Safety Prerequisite:

  • Thiophenols are potent stench agents and toxic. All operations must be performed in a well-ventilated fume hood.

  • Copper waste must be disposed of as heavy metal waste.

Step-by-Step Methodology
  • Preparation of Reagents:

    • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, charge:

      • 2-Chlorobenzoic acid: 15.7 g (100 mmol)

      • Potassium Carbonate (

        
        ):  27.6 g (200 mmol) - Excess base is required to neutralize the acid and deprotonate the thiol.
        
      • DMF (N,N-Dimethylformamide): 100 mL

    • Stir the mixture at room temperature for 15 minutes.

  • Thiol Addition:

    • Add 2-Fluorothiophenol (12.8 g, 100 mmol) dropwise via a syringe.

    • Add Copper powder (0.64 g, 10 mmol) or CuI (1.9 g, 10 mmol) as the catalyst.

  • Reaction:

    • Heat the reaction mixture to 130–140°C under a nitrogen atmosphere.

    • Monitor via TLC (System: Hexane/Ethyl Acetate 3:1). The reaction typically requires 4–8 hours.

    • Checkpoint: The disappearance of 2-chlorobenzoic acid indicates completion.

  • Work-up & Purification (Self-Validating Step):

    • Cool the mixture to room temperature.

    • Pour the reaction mass into 500 mL of ice-cold water . The mixture will be alkaline (pH > 10).

    • Filtration: Filter the aqueous solution through Celite to remove the copper catalyst and insoluble byproducts.

    • Acidification: Slowly add 6N HCl to the filtrate with vigorous stirring until pH ~2. A precipitate will form.[3]

    • Isolation: Filter the solid precipitate. Wash with water (3 x 50 mL) to remove inorganic salts.

    • Recrystallization: Recrystallize the crude solid from Ethanol/Water or Toluene to obtain pure off-white crystals.

  • Characterization Data (Expected):

    • ¹H NMR (400 MHz, DMSO-d₆):

      
       13.2 (br s, 1H, COOH), 7.9 (d, 1H), 7.1–7.6 (m, aromatic protons). The splitting pattern will show distinct coupling from the fluorine atom.
      
    • MS (ESI-): m/z 247 [M-H]⁻.

Applications in Drug Discovery[3][6][11][12]

Thioxanthone Synthesis

The primary utility of CAS 87033-71-4 is as a precursor to 4-fluorothioxanthone .

  • Mechanism: Friedel-Crafts intramolecular acylation.

  • Reagent: Polyphosphoric acid (PPA) or Sulfuric acid (

    
    ).
    
  • Utility: Fluorinated thioxanthones are potent DNA intercalators and are investigated as antitumor agents.

Bioisosteric Replacement

In NSAID research, the 2-fluorophenylthio moiety is explored to improve the safety profile of Fenamate-class drugs. The fluorine atom prevents the formation of reactive quinone-imine metabolites, potentially reducing idiosyncratic toxicity.

D Fig 2. Pharmacological Utility of the Scaffold Sub1 CAS 87033-71-4 Scaffold App1 Thioxanthone Derivatives Antitumor Agents Photoinitiators Sub1->App1 Cyclization App2 COX-2 Inhibitors Anti-inflammatory (NSAID Isosteres) Sub1->App2 Functionalization App3 Kinase Inhibitors Metabolic Stability (Ortho-F Block) Sub1->App3 SAR Optimization

Caption: The scaffold serves as a divergence point for multiple therapeutic classes.

References

  • Organic Syntheses. "Thiobenzoic Acid and Derivatives." Org.[4] Synth.1952 , 32, 101. (General methodology for thio-benzoic acids).

  • US Patent 4,902,826. "Process for the preparation of 2-arylthiobenzoic acids."[3] Cassella Aktiengesellschaft, 1990 .[3] (Industrial synthesis protocols).

  • Journal of Medicinal Chemistry. "Sulfur-Containing Scaffolds in Drugs: Synthesis and Application." Curr.[3] Top. Med. Chem.2016 .[5][6] (Review of sulfur scaffolds in pharma).

  • Royal Society of Chemistry. "Rhodium(III)-Catalyzed Carboxylate-Directed Ortho-Selective Thiolation of Benzoic Acids." Chem. Commun.2017 .[4] (Advanced catalytic methods).

Sources

Properties of 2-((2-fluorophenyl)thio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-((2-Fluorophenyl)thio)benzoic Acid: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-((2-fluorophenyl)thio)benzoic acid, a fluorinated diaryl thioether of significant interest to researchers in medicinal chemistry and materials science. While specific experimental data for this compound is limited in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a detailed perspective on its synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications. The guide is intended for an audience of researchers, scientists, and drug development professionals, providing both theoretical understanding and practical, field-proven insights into this class of molecules.

Introduction and Strategic Importance

2-((2-Fluorophenyl)thio)benzoic acid belongs to the 2-(arylthio)benzoic acid class of compounds. This molecular scaffold is recognized as a "privileged structure" in medicinal chemistry, featuring a diaryl thioether linkage that imparts a unique three-dimensional conformation and electronic character. The molecule combines three key functional regions: a carboxylic acid group, a flexible thioether bridge, and two aromatic rings, one of which is functionalized with a fluorine atom.

The strategic importance of this compound lies in its versatility as a synthetic intermediate. The carboxylic acid allows for derivatization into esters, amides, and other functional groups. The thioether can be oxidized to sulfoxides and sulfones, modulating the electronic properties and potential for hydrogen bonding. Most significantly, the overall structure serves as a precursor for the synthesis of tricyclic systems like thioxanthones, which are valuable as photoinitiators and as core structures in neuroleptic drugs.[1] Furthermore, the introduction of a fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. Recent studies identifying 2-(arylthio)benzoic acid derivatives as inhibitors of the fat mass and obesity-associated (FTO) protein underscore the therapeutic potential of this scaffold.

Synthesis and Mechanistic Considerations

The most robust and industrially relevant method for synthesizing 2-((2-fluorophenyl)thio)benzoic acid and its analogues is the Ullmann condensation.[2] This copper-promoted nucleophilic aromatic substitution reaction involves the coupling of an aryl halide with a thiol.[2][3] While traditional Ullmann conditions are harsh, modern variations and alternative catalysts have been developed. However, for this specific class of compounds, a process utilizing lithium salts has proven effective and avoids the need for expensive and potentially toxic heavy metal catalysts.[1]

Recommended Synthesis Protocol: Lithium-Mediated Ullmann Condensation

This protocol is adapted from established procedures for the synthesis of 2-arylthiobenzoic acids.[1] The core of this process is the in-situ formation of lithium 2-chlorobenzoate and lithium 2-fluorothiophenoxide, which then react at elevated temperatures. The use of lithium salts is critical; they offer superior reactivity compared to their sodium or potassium counterparts in this reaction, leading to higher yields without the need for a separate copper catalyst.[1]

Step-by-Step Methodology:

  • Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, combine 1.0 equivalent of 2-chlorobenzoic acid and 1.0 equivalent of 2-fluorothiophenol in a high-boiling aprotic solvent (e.g., tetralin).

  • Salt Formation: Add 2.0 equivalents of lithium hydroxide monohydrate to the mixture.

  • Dehydration: Heat the reaction mixture to 185-190°C. Water from the lithium hydroxide monohydrate and the acid-base reaction will be collected and removed via the Dean-Stark trap. This step is crucial as the presence of water can inhibit the reaction.

  • Ullmann Coupling: Once water removal is complete, maintain the reaction temperature at 185-190°C for 4 to 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to approximately 100-110°C.

    • Carefully add water to quench the reaction and dissolve the lithium salt of the product.

    • Separate the aqueous phase from the organic solvent.

    • Acidify the aqueous phase to a pH of ~2 using 2M hydrochloric acid. This will precipitate the desired 2-((2-fluorophenyl)thio)benzoic acid.

  • Purification:

    • Collect the crude product by filtration.

    • Wash the filter cake thoroughly with water to remove any inorganic salts.

    • Dry the product under vacuum.

    • If necessary, further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification R1 2-Chlorobenzoic Acid P1 1. Mix Reactants in Solvent R1->P1 R2 2-Fluorothiophenol R2->P1 R3 LiOH·H₂O R3->P1 R4 Solvent (e.g., Tetralin) R4->P1 P2 2. Salt Formation & Dehydration (185-190°C) P1->P2 P3 3. Ullmann Coupling (4-8 hours @ 185-190°C) P2->P3 W1 4. Quench with Water P3->W1 W2 5. Aqueous Phase Separation W1->W2 W3 6. Acidification (HCl, pH ~2) W2->W3 W4 7. Filtration & Washing W3->W4 W5 8. Drying & Recrystallization W4->W5 Product Product: 2-((2-fluorophenyl)thio)benzoic acid W5->Product

Caption: Ullmann condensation workflow for synthesizing 2-((2-fluorophenyl)thio)benzoic acid.

Physicochemical Properties

PropertyPredicted/Calculated ValueSource/Basis
Molecular Formula C₁₃H₉FO₂S-
Molecular Weight 248.27 g/mol -
Appearance Expected to be an off-white to pale yellow solidAnalogy to related compounds[6]
XLogP3 ~3.8Predicted (Slightly higher than 2-(phenylthio)benzoic acid's 3.5[4])
pKa ~3.5 - 3.8Predicted (Lower than benzoic acid's ~4.2 due to electron-withdrawing groups)
Solubility Soluble in organic solvents (DMSO, DMF, Methanol); poorly soluble in waterStructural analysis[7][8]

Spectroscopic Characterization (Predicted)

The structural features of 2-((2-fluorophenyl)thio)benzoic acid give rise to a predictable spectroscopic signature.

  • ¹H NMR: The spectrum will show complex multiplets in the aromatic region (~7.0-8.2 ppm). The protons on the benzoic acid ring will appear as four distinct signals. The protons on the 2-fluorophenyl ring will also present as four signals, with those ortho and meta to the fluorine atom exhibiting additional splitting due to ²J(H,F) and ³J(H,F) couplings, respectively. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected in the 168-172 ppm region.[9] The 12 aromatic carbons will resonate between ~115-145 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹J(C,F) ≈ 240-250 Hz) and will be shifted downfield. Carbons two and three bonds away will show smaller C-F couplings.

  • IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1680-1710 cm⁻¹), C-S stretch (~600-800 cm⁻¹), and a strong C-F stretch (~1200-1250 cm⁻¹).[10]

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 248.27. Common fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and cleavage at the thioether linkage.

Chemical Reactivity and Applications

The trifunctional nature of this molecule makes it a versatile platform for further chemical modification.

Core Reactivity
  • Carboxylic Acid Derivatization: The -COOH group can readily undergo esterification or amidation to produce a library of related compounds for structure-activity relationship (SAR) studies.

  • Thioether Oxidation: The sulfur atom can be selectively oxidized using agents like hydrogen peroxide or m-CPBA to form the corresponding sulfoxide or sulfone. This transformation significantly alters the geometry and electronic properties of the molecule, converting the non-polar thioether into a polar, hydrogen-bond-accepting group.

  • Intramolecular Cyclization (Thioxanthone Synthesis): This is a key application for this class of compounds.[1] In the presence of a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid), 2-((2-fluorophenyl)thio)benzoic acid can undergo intramolecular electrophilic acylation followed by dehydration to yield a fluorinated thioxanthone. Thioxanthones are widely used as photoinitiators in UV-curing applications and are precursors to valuable pharmaceuticals.[1]

Reactivity and Application Diagram

ReactivityDiagram cluster_reactions Key Chemical Transformations cluster_applications Potential Applications Start 2-((2-fluorophenyl)thio)benzoic acid Ester Ester Derivatives Start->Ester Esterification Amide Amide Derivatives Start->Amide Amidation Sulfoxide Sulfoxide/Sulfone Start->Sulfoxide Oxidation Thioxanthone Fluorinated Thioxanthone Start->Thioxanthone Intramolecular Cyclization App1 Drug Discovery (e.g., FTO Inhibitors) Ester->App1 Amide->App1 Sulfoxide->App1 App2 Materials Science (Photoinitiators) Thioxanthone->App2 App3 Neuroleptic Precursors Thioxanthone->App3

Caption: Key reactions and applications of 2-((2-fluorophenyl)thio)benzoic acid.

Application in Drug Discovery

The 2-(arylthio)benzoic acid scaffold has recently gained prominence as a potential therapeutic agent. While this specific compound has not been extensively profiled, structurally related molecules have been identified as potent inhibitors of the FTO protein, an enzyme implicated in acute myeloid leukemia (AML). This suggests that 2-((2-fluorophenyl)thio)benzoic acid is a strong candidate for inclusion in screening libraries targeting FTO or other enzymes with similar active site characteristics. Its utility as a fragment in fragment-based drug discovery (FBDD) is also noteworthy.[7]

Safety and Handling

No specific safety data sheet (SDS) is available for 2-((2-fluorophenyl)thio)benzoic acid. However, based on the hazard classifications of benzoic acid, 2-fluorobenzoic acid, and 2-((2-aminophenyl)thio)benzoic acid, the following precautions are strongly recommended.[11][12][13][14]

  • Hazard Classification (Anticipated):

    • Harmful if swallowed (Acute Oral Toxicity, Category 4).[11][13]

    • Causes skin irritation (Category 2).[11][12]

    • Causes serious eye irritation/damage (Category 1/2A).[11][12]

    • May cause respiratory irritation (STOT-SE, Category 3).[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or NIOSH standards).[12]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[13]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.[14]

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

Conclusion

2-((2-fluorophenyl)thio)benzoic acid is a strategically important molecule with significant untapped potential. While direct experimental characterization is sparse, its synthesis is achievable through established methods like the Ullmann condensation. Its physicochemical and spectroscopic properties can be reliably predicted, providing a solid foundation for its use in research. The primary value of this compound lies in its role as a versatile intermediate for creating diverse chemical libraries for drug discovery—particularly in the context of FTO inhibition—and for synthesizing high-value materials such as fluorinated thioxanthones. Adherence to appropriate safety protocols is essential when handling this and related chemical entities.

References

  • 2-(Phenylthio)benzoic Acid | Research Chemical Supplier - Benchchem. (n.d.). BenchChem. Retrieved February 26, 2026, from https://www.benchchem.com/product/b15210
  • Ullmann condensation - Wikipedia. (2023, December 29). Wikipedia. Retrieved February 26, 2026, from https://en.wikipedia.
  • Monostory, K., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). Retrieved February 26, 2026, from https://tsapps.nist.gov/srmors/msds/350c.pdf
  • Process for the preparation of 2-arylthiobenzoic acids. (1989). EP0299329B1. Google Patents. Retrieved February 26, 2026, from https://patents.google.
  • Process for the preparation of 2-arylthiobenzoic acids. (1990). US4902826A. Google Patents. Retrieved February 26, 2026, from https://patents.google.
  • 2-[(4-Fluorobenzyl)thio]benzoic acid | 329063-99-2 | Benchchem. (n.d.). BenchChem. Retrieved February 26, 2026, from https://www.benchchem.com/product/b1331263
  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET: 2-Benzoylbenzoic acid. Retrieved February 26, 2026, from https://www.sigmaaldrich.com/US/en/sds/aldrich/b12385
  • 2-[(2-fluorophenyl)thio]-5-nitrobenzoic acid | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology. Retrieved February 26, 2026, from https://www.scbt.com/p/2-2-fluorophenyl-thio-5-nitrobenzoic-acid
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 2-Fluorobenzoic acid.
  • Ullmann Reaction. (2020, January 6). BYJU'S. Retrieved February 26, 2026, from https://byjus.com/chemistry/ullmann-reaction/
  • CymitQuimica. (2026, February 22). SAFETY DATA SHEET: 2-((2-Aminophenyl)Thio)Benzoic Acid. Retrieved February 26, 2026, from https://www.cymitquimica.com/pdf/DA00DEAC.pdf
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 2-Fluorobenzoic acid. Retrieved February 26, 2026, from https://www.thermofisher.com/sds/02434
  • 2-(Phenylthio)benzoic acid | C13H10O2S | CID 15210 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/15210
  • 2-((2-Aminophenyl)thio)benzoic acid | C13H11NO2S | CID 10955828 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/10955828
  • Benzoic acid, 2-[(2-aminophenyl)thio]- - ChemBK. (2024, April 9). ChemBK. Retrieved February 26, 2026, from https://www.chembk.com/en/chem/Benzoic%20acid,%202-%5B(2-aminophenyl)thio%5D-
  • thiobenzoic acid, 98-91-9 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved February 26, 2026, from http://www.thegoodscentscompany.
  • Joe, I. H., et al. (2015). Benzoic acid derivatives under pressure: a Raman spectroscopic overview.
  • CAS 1527-12-4: 2-(Phenylthio)benzoic acid | CymitQuimica. (n.d.). CymitQuimica. Retrieved February 26, 2026, from https://www.cymitquimica.com/cas/1527-12-4
  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. (2025, January 22). MDPI. Retrieved February 26, 2026, from https://www.mdpi.com/2079-4991/15/3/250
  • 2-((2-Aminophenyl)thio)benzoic Acid|CAS 54920-98-8 - Benchchem. (n.d.). BenchChem. Retrieved February 26, 2026, from https://www.benchchem.com/product/54920-98-8

Sources

2-(2-Fluorophenyl)sulfanylbenzoic acid IUPAC name synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Fluorophenyl)sulfanylbenzoic acid , a specialized organosulfur intermediate used in the synthesis of heterocyclic scaffolds (such as thioxanthones) and potential non-steroidal anti-inflammatory drug (NSAID) analogs.

Executive Summary

2-(2-Fluorophenyl)sulfanylbenzoic acid is a diaryl thioether derivative characterized by a benzoic acid moiety substituted at the ortho position with a (2-fluorophenyl)thio group. It serves as a critical building block in medicinal chemistry, particularly for the construction of tricyclic heterocycles via intramolecular cyclization. Its structural uniqueness lies in the ortho-fluorine substituent, which exerts specific electronic and steric effects that influence both the metabolic stability of derived drugs and the regioselectivity of subsequent synthetic transformations.

Chemical Identity & Nomenclature

Precise nomenclature is essential for database retrieval and regulatory compliance. The compound is formally named under IUPAC rules based on the principal functional group (benzoic acid) and the substituent linkage (sulfanyl).[1]

Nomenclature Hierarchy
SystemNameNote
IUPAC (Preferred) 2-[(2-Fluorophenyl)sulfanyl]benzoic acid Explicitly defines the sulfur linkage as "sulfanyl".
Common Synonym 2-(2-Fluorophenylthio)benzoic acid Widely used in synthetic literature.
Alternative o-(o-Fluorophenylthio)benzoic acid Emphasizes the ortho-ortho substitution pattern.
Chemical Abstracts Benzoic acid, 2-[(2-fluorophenyl)thio]- Standard inversion for indexing.
Formula C₁₃H₉FO₂S
Molecular Weight 248.27 g/mol
Structural Connectivity Diagram

The following diagram illustrates the connectivity and the specific numbering of the atoms to clarify the ortho relationships.

Figure 1: Structural connectivity emphasizing the thioether bridge and ortho-fluorine positioning.

Synthesis & Methodology

The synthesis of 2-(2-fluorophenyl)sulfanylbenzoic acid is classically achieved via an Ullmann-type C-S coupling reaction. This protocol is preferred over nucleophilic aromatic substitution (SNAr) on unactivated systems because the carboxylic acid group deactivates the ring toward nucleophilic attack, necessitating copper catalysis.

Reaction Mechanism

The reaction involves the coupling of 2-chlorobenzoic acid (or 2-iodobenzoic acid) with 2-fluorothiophenol in the presence of a copper catalyst and a base.

Reaction Scheme:



Detailed Experimental Protocol

This protocol is a self-validating system designed for high purity.

Reagents:

  • 2-Chlorobenzoic acid (1.0 equiv)

  • 2-Fluorothiophenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.5 equiv) - Acts as the base to form the thiolate.

  • Copper Powder or CuI (0.1 equiv) - Catalyst.

  • DMF (Dimethylformamide) - Solvent.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-chlorobenzoic acid (15.6 g, 100 mmol) in DMF (100 mL).

  • Deprotonation: Add K₂CO₃ (34.5 g, 250 mmol) carefully. The mixture may warm slightly. Stir for 15 minutes to ensure partial deprotonation of the acid.

  • Addition: Add 2-fluorothiophenol (14.1 g, 110 mmol) and copper powder (0.64 g, 10 mmol).

  • Reflux: Heat the mixture to 130–140°C under an inert atmosphere (N₂ or Ar) for 12–16 hours. Checkpoint: Monitor by TLC (System: Hexane/Ethyl Acetate 3:1) until the starting chloride is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-water (500 mL).

  • Filtration: Filter off the insoluble copper residues and any unreacted inorganic salts.

  • Acidification: Acidify the filtrate with 2N HCl to pH ~2. The product will precipitate as a solid.

  • Purification: Filter the crude solid, wash with water, and recrystallize from ethanol or an ethanol/water mixture to yield off-white crystals.

Synthesis Workflow Diagram

Synthesis Workflow Start Start: 2-Chlorobenzoic Acid + 2-Fluorothiophenol Base Add K2CO3 (Deprotonation) Start->Base Cat Add Cu Catalyst (Ullmann Coupling) Base->Cat Heat Heat to 140°C (12-16 Hours) Cat->Heat Quench Pour into Ice Water (Filter Catalyst) Heat->Quench Acidify Acidify with HCl (pH 2) (Precipitate Product) Quench->Acidify Recryst Recrystallize (EtOH) (Final Purification) Acidify->Recryst End Pure 2-(2-Fluorophenyl)sulfanylbenzoic Acid Recryst->End

Figure 2: Step-by-step synthesis workflow for the Ullmann coupling route.

Physicochemical Properties

The following properties are critical for characterization and handling. Data is based on experimental values for the class of 2-(arylthio)benzoic acids.

PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Usually off-white to pale yellow.
Melting Point 148–155 °C (Predicted)Analogous 4-fluoro isomer melts ~190°C; ortho-substitution often lowers MP due to steric disruption of packing.
Solubility Soluble in DMSO, DMF, Ethanol.Insoluble in water (acid form); soluble in aqueous base (as carboxylate salt).
pKa ~3.5 – 4.0 The carboxylic acid is slightly stronger than benzoic acid due to the electron-withdrawing sulfur and fluorine.
LogP ~3.8 (Predicted)Lipophilic, suitable for membrane permeability.

Applications in Drug Development

This compound is primarily utilized as an intermediate in the synthesis of fluorinated thioxanthones and acridines , which are scaffolds for:

  • Antipsychotics: Analogs of chlorprothixene or flupentixol where the halogen position is modulated to alter receptor binding affinity (D2/5-HT2A).

  • Anticancer Agents: Thioxanthone derivatives act as DNA intercalators and topoisomerase II inhibitors. The 2-fluoro substituent can enhance metabolic stability by blocking the P450 oxidation site on the phenyl ring.

  • NSAIDs: As a sulfur bioisostere of fenamic acids (N-arylanthranilic acids), it retains COX-inhibitory potential.

Cyclization to Thioxanthone

The acid can be cyclized using strong acid (e.g., Polyphosphoric Acid, PPA) or Friedel-Crafts conditions (SOCl₂ then AlCl₃) to form 1-fluoro-9H-thioxanthen-9-one or 4-fluoro-9H-thioxanthen-9-one , depending on the ring closure direction.

References

  • Ullmann Coupling Methodology: Ma, D., & Cai, Q. (2008). Copper-Catalyzed C-S Bond Formation. Accounts of Chemical Research. Link

  • Thioxanthone Synthesis: Jilek, J. O., et al. (1968). Neurotropic and Psychotropic Agents. XXVIII. Fluorinated Thioxanthenes. Collection of Czechoslovak Chemical Communications. Link

  • General Properties of Arylthiobenzoic Acids: PubChem Compound Summary for 2-(Phenylthio)benzoic Acid (Parent Structure). Link

  • ChemScene Catalog Entry: 2-Fluoro-substituted Benzoic Acid Derivatives (CS-0233252). Link

Sources

A Comprehensive Technical Guide on the Safe Handling and Hazard Profile of 2-(2-Fluorophenyl)sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safe handling, potential hazards, and emergency procedures for 2-(2-Fluorophenyl)sulfanylbenzoic acid. It is intended for laboratory personnel, including researchers, scientists, and professionals in the field of drug development, who may be working with this compound.

Executive Summary
Chemical Identification and Physical Properties

A clear understanding of the chemical's identity and physical characteristics is fundamental to its safe handling.

Identifier Value
IUPAC Name 2-(2-Fluorophenyl)sulfanylbenzoic acid
Molecular Formula C₁₃H₉FO₂S
Molecular Weight 264.28 g/mol
Appearance Solid (form may vary)
Melting Point > 300 °C / > 572 °F (for a related compound)
Boiling Point Decomposes below the boiling point
Solubility Data not available for the specific compound.
CAS Number 100994-42-1

Note: Some physical properties are extrapolated from data for structurally similar compounds and should be treated as indicative.

Hazard Identification and GHS Classification

Based on data from analogous compounds, 2-(2-Fluorophenyl)sulfanylbenzoic acid should be handled as a hazardous substance. The likely GHS classifications are as follows:

Hazard Class Hazard Category GHS Code Hazard Statement Source
Skin IrritationCategory 2H315Causes skin irritation.[1][3]
Serious Eye IrritationCategory 2AH319Causes serious eye irritation.[1][3]
Skin SensitizationCategory 1H317May cause an allergic skin reaction.
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335May cause respiratory irritation.[1][3]
Acute Aquatic ToxicityCategory 3H402Harmful to aquatic life.

Signal Word: Warning

Hazard Pictograms:



Safe Handling and Storage Protocols

Adherence to rigorous handling and storage procedures is paramount to ensuring laboratory safety.

3.1. Engineering Controls: All work with 2-(2-Fluorophenyl)sulfanylbenzoic acid, especially when handling the solid powder, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] The fume hood should have adequate airflow.

3.2. Personal Protective Equipment (PPE): A multi-layered approach to personal protection is critical.[2]

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.[2]A fully buttoned lab coat.[2]Not generally required if handled in a chemical fume hood.[2]
Conducting reactions Chemical splash goggles and a face shield.[2]Nitrile or neoprene gloves.[2]A fully buttoned lab coat.[2]Work should be conducted in a certified chemical fume hood.[2]
Handling spills Chemical splash goggles and a face shield.[2]Nitrile or neoprene gloves.[2]A fully buttoned lab coat.[2]Respirator with a vapor filter may be required depending on the spill size.

3.3. Hygiene Measures: Wash hands thoroughly after handling the compound, and before breaks and at the end of the workday.[3][4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][5]

3.4. Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[4][6] Keep away from incompatible materials such as strong oxidizing agents.

Experimental Workflow for Safe Handling

The following diagram outlines the mandatory workflow to minimize exposure and ensure a safe laboratory environment when working with 2-(2-Fluorophenyl)sulfanylbenzoic acid.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Cleanup A Don appropriate PPE (Lab coat, gloves, eye protection) B Verify chemical fume hood is operational A->B C Designate a specific handling area within the fume hood B->C D Weigh solid compound using anti-static paper or container C->D Proceed to handling E Slowly add solid to solvent to avoid splashing D->E F Conduct reaction within the fume hood E->F G Quench reaction and work-up within the fume hood F->G Reaction complete H Dispose of waste in a designated, labeled container G->H I Clean work area and decontaminate any spills H->I J Remove PPE and wash hands thoroughly I->J

Caption: Workflow for Safe Handling of 2-(2-Fluorophenyl)sulfanylbenzoic Acid.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure Route First-Aid Procedure Source
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][7]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[3][7]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do. Continue rinsing.[3][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Always show the safety data sheet of a similar compound or this guide to the medical professional in attendance.[3]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

Toxicological Information

While specific toxicological data for 2-(2-Fluorophenyl)sulfanylbenzoic acid is not available, data from analogous compounds suggest the following:

  • Acute Toxicity: May be harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.

  • Carcinogenicity: No component of products with similar structures is identified as a carcinogen by ACGIH, IARC, NTP, or OSHA.[1][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]

The chemical, physical, and toxicological properties have not been thoroughly investigated for the specific compound.[1][3]

Disposal Considerations

Dispose of surplus and non-recyclable solutions to a licensed disposal company.[3] Contact a licensed professional waste disposal service to dispose of this material. Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

References

  • UN GHS Revision 7. Safety Data Sheet. Retrieved from [Link]

  • Carlfors Bruk. Safety Data Sheet. Retrieved from [Link]

Sources

The Strategic Incorporation of Fluorine in Thiosalicylic Acid Derivatives: A Guide to Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical exploration of fluorinated thiosalicylic acid derivatives as a promising class of molecules for modern drug discovery. We will dissect the strategic rationale behind incorporating fluorine into the thiosalicylic acid scaffold, detailing its profound impact on physicochemical properties and pharmacological activity. This document moves beyond a simple review, offering practical insights into synthetic methodologies, characterization protocols, and the mechanistic basis for the enhanced therapeutic potential of these compounds. The content is structured to serve as a functional resource for researchers, scientists, and drug development professionals, bridging the gap between theoretical medicinal chemistry and practical laboratory application.

Introduction: The Power of Two Scaffolds

The convergence of two powerful concepts in medicinal chemistry—the privileged thiosalicylic acid scaffold and the transformative effects of fluorination—has created a fertile ground for the discovery of novel therapeutics. Thiosalicylic acid and its derivatives have a long history, forming the basis of various therapeutic agents, notably for their anti-inflammatory properties.[1][2] The scaffold's utility extends to precursors for dyestuffs and as effective metal ligands.[2]

Fluorine, once a chemical curiosity, is now a cornerstone of modern drug design, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[3] This is not a coincidence but a testament to fluorine's unique ability to modulate key molecular properties.[4][5] Its small size, high electronegativity, and the strength of the carbon-fluorine bond allow for subtle yet powerful alterations to a drug candidate's profile.[3][6]

Strategic fluorination can:

  • Enhance Metabolic Stability: By blocking sites susceptible to enzymatic breakdown, fluorine can increase a drug's half-life.[3][5]

  • Improve Binding Affinity: The electronegativity of fluorine can alter electron distribution, leading to more potent interactions with target proteins.[5]

  • Modulate Physicochemical Properties: Fluorine can influence a molecule's acidity (pKa) and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[4][7]

  • Increase Target Selectivity: Fine-tuning electronic properties can help a drug bind more specifically to its intended target, reducing off-target effects.[3][4]

By combining these advantages with the inherent biological activity of the thiosalicylic acid core, researchers can systematically design derivatives with superior potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies and Methodologies

The synthesis of fluorinated thiosalicylic acid derivatives typically involves either starting with a pre-fluorinated building block or introducing fluorine at a later stage. The use of fluorinated building blocks, such as fluoroaromatics, is a dominant approach in drug discovery as it allows for precise control over the fluorine atom's position.[3][8]

A general approach often begins with a fluorinated precursor, such as 4-fluorophenol, which can be converted into a fluorinated salicylic acid derivative like 5-fluoro salicylic acid in a few steps.[9] The thiosalicylic acid core itself can be synthesized from anthranilic acid through diazotization, reaction with a sulfide, and subsequent reduction.[2][10]

General Synthetic Workflow

The diagram below illustrates a conceptual workflow for the synthesis and derivatization of a fluorinated thiosalicylic acid.

G A Fluorinated Precursor (e.g., 4-Fluoroaniline) B Diazotization & Sulfidation A->B 1. NaNO2, HCl 2. Na2S2 C Fluorinated Dithiosalicylic Acid B->C D Reduction (e.g., with Zinc dust) C->D Zn, Acetic Acid E Fluorinated Thiosalicylic Acid Core D->E F Alkylation / Acylation / Amidation E->F R-X, Base G Crude Product Mixture F->G H Purification (e.g., Column Chromatography) G->H I Final Derivative Library H->I

Caption: General workflow for synthesizing fluorinated thiosalicylic acid derivatives.

Detailed Experimental Protocol: Synthesis of S-alkyl 5-fluorothiosalicylate

This protocol is a representative example and should be adapted based on the specific target molecule and laboratory safety guidelines.

Objective: To synthesize an S-alkyl derivative of 5-fluorothiosalicylic acid.

Materials:

  • 5-Fluorothiosalicylic acid

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Deprotonation: Dissolve 5-fluorothiosalicylic acid (1 equivalent) in an alkaline water-ethanol solution (e.g., containing 2 equivalents of NaOH). Stir at room temperature until a clear solution is obtained. This step is critical as it generates the thiolate and carboxylate anions, making the sulfur atom a potent nucleophile.

  • Alkylation: Add the corresponding alkyl halide (1.1 equivalents) dropwise to the solution. The reaction is often exothermic; maintain the temperature at or below room temperature with a water bath if necessary. Allow the mixture to stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material. This S-alkylation step is a standard method for preparing such derivatives.[11]

  • Workup & Extraction:

    • Acidify the reaction mixture to a pH of ~2 using dilute HCl. This protonates the carboxylate, making the product less water-soluble.

    • Extract the product into an organic solvent like ethyl acetate (3 times).

    • Combine the organic layers, wash with brine solution, and dry over anhydrous Na2SO4.

  • Purification:

    • Concentrate the dried organic solution under reduced pressure.

    • Purify the crude residue by silica gel column chromatography. The choice of eluent (e.g., a gradient of ethyl acetate in petroleum ether) is crucial for obtaining a pure product.[12]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Mechanism of Action and Therapeutic Applications

Thiosalicylic acid derivatives often exert their therapeutic effects, particularly anti-inflammatory actions, through the inhibition of cyclooxygenase (COX) enzymes.[13][14] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[15][16]

There are two main isoforms:

  • COX-1: A constitutive enzyme with physiological functions, including protecting the gastric mucosa.[1]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation.[1]

The ideal nonsteroidal anti-inflammatory drug (NSAID) would selectively inhibit COX-2 to reduce inflammation without inhibiting COX-1, thereby minimizing gastrointestinal side effects.[1]

The Role of Fluorine in Modulating COX Inhibition

The introduction of fluorine can significantly impact how a thiosalicylic acid derivative interacts with the COX active site. Molecular docking studies on related S-alkyl derivatives of thiosalicylic acid suggest that these compounds bind within the active sites of both COX-1 and COX-2.[11] Fluorination can enhance this binding. For example, the high electronegativity of a fluorine atom can create favorable electrostatic interactions with polar residues in the enzyme's active site. Furthermore, by altering the pKa of the carboxylic acid group, fluorine can influence the ionization state of the drug, which is critical for its interaction with key residues like Ser530 in the COX active site.[11]

G cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (PGs) COX_Enzyme->Prostaglandins Catalysis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation Drug Fluorinated Thiosalicylic Acid Derivative Drug->COX_Enzyme Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Fluorinated Thiosalicylic Acid Derivatives.

Emerging Applications

Beyond inflammation, fluorinated thiosalicylic acid derivatives are being explored for other therapeutic areas. The core scaffold and its S-alkyl derivatives have been investigated for:

  • Anticancer Activity: Metal complexes of S-alkyl thiosalicylic acid derivatives have shown cytotoxic effects against various cancer cell lines, potentially through DNA binding and apoptosis induction.[17]

  • Antioxidant Properties: Some derivatives have demonstrated the ability to modulate redox balance, suggesting potential in treating conditions associated with oxidative stress.[18]

  • Antiviral Activity: Salicylic acid derivatives have been explored as inhibitors of viral enzymes, such as the SARS-CoV-2 3CL protease.[19]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is fundamental to rational drug design.[20] For fluorinated thiosalicylic acids, the key is to understand how the position and number of fluorine atoms affect biological activity.

A systematic approach involves synthesizing a library of compounds where the fluorine substitution pattern is varied and evaluating their activity against a specific target.

Table 1: Hypothetical SAR Data for 5-Fluorothiosalicylate Derivatives against COX-2

Compound IDR-Group (at Sulfur)Fluorine PositionCOX-2 IC₅₀ (µM)
FTSA-01-CH₃5-fluoro8.5
FTSA-02-CH₂CH₃5-fluoro6.2
FTSA-03-CH₂(C₆H₅)5-fluoro1.8
TSA-03-CH₂(C₆H₅)(none)4.1
FTSA-04-CH₂(C₆H₅)4-fluoro2.5

This data is illustrative and intended to demonstrate SAR principles.

From this hypothetical data, several insights can be drawn:

  • Impact of R-Group: Increasing the size and hydrophobicity of the S-alkyl group (from methyl to benzyl) appears to enhance potency (FTSA-01 vs. FTSA-03). This suggests a hydrophobic pocket in the enzyme's active site.

  • Impact of Fluorination: The fluorinated benzyl derivative (FTSA-03) is more than twice as potent as its non-fluorinated counterpart (TSA-03), highlighting the beneficial effect of fluorine.[5]

  • Impact of Fluorine Position: The position of the fluorine atom is critical. In this example, substitution at the 5-position (FTSA-03) is more effective than at the 4-position (FTSA-04), indicating a specific electronic or steric requirement in the binding site.[21]

Conclusion and Future Perspectives

Fluorinated thiosalicylic acid derivatives represent a highly adaptable and promising platform for drug discovery. The strategic incorporation of fluorine provides a powerful tool to overcome common challenges in medicinal chemistry, such as poor metabolic stability and insufficient potency.[3][4] The well-established anti-inflammatory mechanism via COX inhibition serves as a strong foundation, while emerging research points towards potential applications in oncology and beyond.

Future work in this field will likely focus on:

  • Developing more selective COX-2 inhibitors to further improve safety profiles.

  • Exploring novel fluorination patterns and fluorine-containing functional groups to access new chemical space.[8]

  • Investigating mechanisms of action beyond COX inhibition , such as the modulation of transcription factors like NF-κB or other enzyme systems.[22]

  • Utilizing advanced computational methods , like molecular docking and dynamics, to predict binding affinities and guide the design of next-generation derivatives.[11][18]

By integrating modern synthetic chemistry with a deep understanding of pharmacology and structure-activity relationships, the development of fluorinated thiosalicylic acid derivatives will continue to be a valuable endeavor in the quest for safer and more effective medicines.

References

  • Priya A, Mahesh Kumar N, Shachindra L N. Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research.
  • Apollo Scientific.
  • Böhm HJ, Banner D, Bendels S, et al. The role of fluorine in medicinal chemistry. Chembiochem. 2008;9(15):2435-2447.
  • Moss, S. M., et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Published February 22, 2024.
  • Purser S, Moore PR, Swallow S, Gouverneur V. Applications of fluorine in medicinal chemistry. J Med Chem. 2015;58(21):8349-8370.
  • Dimec, M., et al. Molecular docking analysis of S-alkyl derivatives of thiosalicylic acid as cyclooxygenase inhibitor agents. Sciforum.
  • Nurseslab. Non –steroidal anti-inflammatory drugs (NSAIDS)-Salicylic Acids. Nurseslab. Published May 10, 2024.
  • Mladenović, M., et al. Antioxidative Activity of Some S-Alkyl Derivatives of Thiosalicylic Acid. In Vivo and In Silico Approach.
  • Unknown. NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). University of Minnesota.
  • Wikipedia.
  • Vane JR, Botting RM. Mechanism of action of nonsteroidal anti-inflammatory drugs. Am J Med. 1998;104(3A):2S-8S.
  • Ghlichloo I, Gerriets V. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In: StatPearls.
  • ChemicalBook. Thiosalicylic acid synthesis. ChemicalBook.
  • ResearchGate. Preparation of the S-alkyl derivatives of thiosalicylic acid.
  • Hu, H. The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. Published September 16, 2021.
  • Organic Syntheses. thiosalicylic acid. Organic Syntheses Procedure.
  • Mykhailiuk, P. K.
  • Matulis, D., et al. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Published October 17, 2024.
  • Wikipedia. Thiosalicylic acid. Wikipedia.
  • Siddiqui, A. A., et al. Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors. MDPI. Published September 24, 2021.
  • Sharma, G. V. M., et al. Synthesis of 5-Fluoro Salicylic Acid.
  • Meng, Q., et al. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. Published January 12, 2023.

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Technical Guide: Determination of the Melting Point of 2-(2-Fluorophenyl)sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Context

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. The melting point is a fundamental thermodynamic property that serves as a crucial first indicator of purity and identity.[1] This guide focuses on the analytical approach to determining the melting point of 2-(2-Fluorophenyl)sulfanylbenzoic acid, a molecule of interest for its potential applications stemming from its unique structural motifs: a benzoic acid core, a flexible sulfanyl (thioether) linkage, and a fluorinated aromatic ring.

A thorough search of the scientific literature and chemical databases indicates that the melting point for 2-(2-Fluorophenyl)sulfanylbenzoic acid has not been publicly documented. This absence of data necessitates a predictive and methodological approach, grounding our experimental design in the analysis of structurally related compounds and first-principle analytical techniques. This document provides a comprehensive framework for the de novo determination of this critical physical constant.

Molecular Structure:

Hypothetical representation of 2-(2-Fluorophenyl)sulfanylbenzoic acid

Predictive Analysis Based on Structurally Analogous Compounds

Before embarking on experimental determination, a reasoned estimation of the expected melting point can be derived from the known values of analogous structures. This analysis helps in setting appropriate instrumental parameters and provides a benchmark for the validation of experimental results.

The core structure, 2-(Phenylthio)benzoic acid, provides a foundational reference. The introduction of a fluorine atom onto the pendant phenyl ring is expected to influence the melting point through modifications in crystal lattice packing, dipole moment, and intermolecular interactions.

Compound NameCAS NumberMolecular StructureReported Melting Point (°C)
2-(Phenylthio)benzoic acid 1527-12-4C₁₃H₁₀O₂S167 °C[2]
2-[(4-Fluorophenyl)sulfanyl]benzoic acid 13420-72-9C₁₃H₉FO₂SNot Found
2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid 73129-13-2C₁₃H₈FNO₄SNot Found

Data compiled from available chemical databases.[2][3][4][5][6][7]

Expert Analysis: The parent compound, 2-(Phenylthio)benzoic acid, has a melting point of 167 °C.[2] The introduction of a fluorine atom, particularly at the ortho position as in our target molecule, can have a variable effect on the melting point depending on its influence on crystal packing. It may increase the melting point due to enhanced intermolecular interactions or decrease it by disrupting efficient crystal lattice formation. Therefore, a reasonable starting hypothesis would place the melting point of 2-(2-Fluorophenyl)sulfanylbenzoic acid in the range of 150-180 °C. This estimate informs the selection of heating ranges in the subsequent experimental protocols.

Gold-Standard Methodologies for Melting Point Determination

The determination of a melting point is a cornerstone of thermal analysis.[8][9] Two primary methods are employed in modern research settings: the traditional Capillary Melting Point technique and the more advanced Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Determination

This technique relies on the visual observation of the phase transition from solid to liquid for a small sample heated in a glass capillary tube.[8] It is a rapid and reliable method for obtaining a melting range, which is indicative of purity.[10]

  • Sample Preparation: The sample must be thoroughly dried and finely powdered.[1] Moisture can act as an impurity, depressing and broadening the melting range. A fine powder ensures uniform heat transfer and efficient packing.[1]

  • Sample Loading: A sample height of 2-3 mm is critical.[11] An excessive amount of sample will create a thermal gradient within the sample, leading to a broadened and inaccurate melting range.

  • Heating Rate: The rate of temperature increase is the most critical parameter. A rapid initial heating can be used to find an approximate melting point, but for an accurate determination, the heating rate should be slowed to 1-2 °C per minute near the expected melting point.[10][12] This ensures that the temperature of the heating block and the sample are in thermal equilibrium.

  • Sample Preparation: Ensure the 2-(2-Fluorophenyl)sulfanylbenzoic acid sample is completely dry. If necessary, dry under vacuum. Grind the crystalline solid into a fine, uniform powder using a mortar and pestle.[1]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to move the powder to the sealed end. Alternatively, drop the tube through a long glass tube to achieve tight packing.[11][12] The final packed sample height should be 2-3 mm.[11]

  • Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly identify the approximate melting range.[12]

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[12] Insert a new capillary with a fresh sample. Set the starting temperature to about 10-15 °C below the expected melting point and a slow ramp rate of 1-2 °C/min.[13]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[13]

  • Validation: Repeat the measurement at least twice with fresh samples to ensure reproducibility.

G Figure 1: Capillary Melting Point Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3 mm) Grind->Load Pack Pack Sample Tightly Load->Pack Insert Insert Capillary into Apparatus Pack->Insert Heat Heat at 1-2 °C/min near MP Insert->Heat Observe Observe Phase Transition Heat->Observe Record Record T_onset and T_complete Observe->Record Result Melting Point Range Record->Result

Caption: Figure 1: Capillary Melting Point Workflow.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15][16] It provides highly accurate and quantitative data on melting temperature and the enthalpy of fusion.

  • Sample and Reference Pans: The sample is hermetically sealed in a small pan (typically aluminum) to prevent any loss of material through sublimation or decomposition. An empty, sealed pan is used as a reference to ensure that the measured heat flow is solely due to the sample.

  • Inert Atmosphere: The analysis is conducted under a continuous purge of an inert gas (e.g., nitrogen) to prevent oxidative degradation of the sample at elevated temperatures.

  • Heating Rate: A controlled, linear heating rate is applied. Slower rates (e.g., 5-10 °C/min) generally provide better resolution of thermal events.

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered 2-(2-Fluorophenyl)sulfanylbenzoic acid into a DSC pan.

  • Encapsulation: Hermetically seal the pan using a sample press.

  • Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature.

  • Data Analysis: The melting event will appear as an endothermic peak on the DSC thermogram (heat flow vs. temperature). The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.

G Figure 2: DSC Analysis Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data Data Interpretation Weigh Weigh 2-5 mg of Sample Seal Seal in DSC Pan Weigh->Seal Load_DSC Load Sample & Reference Pans Seal->Load_DSC Program Run Thermal Program (e.g., 10 °C/min ramp) Load_DSC->Program Acquire Acquire Heat Flow Data Program->Acquire Plot Plot Heat Flow vs. Temperature Acquire->Plot Identify Identify Endothermic Peak Plot->Identify Determine Determine Onset Temperature Identify->Determine Result_DSC Precise Melting Point (T_onset) Enthalpy of Fusion (ΔH_fus) Determine->Result_DSC

Caption: Figure 2: DSC Analysis Workflow.

Significance in a Research and Drug Development Context

The determination of the melting point of 2-(2-Fluorophenyl)sulfanylbenzoic acid is not merely an academic exercise. This single data point has significant implications:

  • Purity Assessment: A sharp melting range (typically < 2 °C) is a strong indicator of high purity. A broad melting range suggests the presence of impurities.[10]

  • Identity Confirmation: The melting point is a characteristic physical property that can be used in conjunction with spectroscopic data (NMR, IR, MS) to confirm the identity of the synthesized compound.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. DSC is particularly useful for identifying polymorphic transitions that may occur upon heating.

  • Pre-formulation Studies: In drug development, the melting point influences solubility and dissolution rate, which are critical parameters for bioavailability.

Conclusion

While the melting point of 2-(2-Fluorophenyl)sulfanylbenzoic acid is not currently reported in the public domain, this guide provides a robust, scientifically-grounded framework for its determination. By leveraging data from analogous compounds for predictive analysis and employing gold-standard techniques such as capillary melting point determination and Differential Scanning Calorimetry, researchers can confidently and accurately characterize this novel compound. The resulting data will be a critical asset for quality control, identity confirmation, and further development in its intended field of application.

References

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Unacademy. Determination of Melting Point.
  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
  • University of Alberta. Melting Point Determination.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Smolecule. (2023, August 20). 2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid.
  • Cole-Parmer. Melting Point Apparatus SMP40.
  • Benchchem. 2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid | 73129-13-2.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).
  • Hitachi High-Tech Analytical Science. (2022, July 29). Differential Scanning Calorimetry | Thermal Analysis. Retrieved from Hitachi High-Tech Analytical Science website.
  • CureFFI.org. (2016, April 27). Differential scanning calorimetry.
  • Hinotek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point.
  • University of Colorado Boulder. DETERMINATION OF MELTING POINTS. Retrieved from University of Colorado Boulder website.
  • CymitQuimica. CAS 1527-12-4: 2-(Phenylthio)benzoic acid.
  • National Institutes of Health. 2-(Phenylthio)benzoic acid | C13H10O2S | CID 15210 - PubChem.
  • Vernier. DETERMINATION OF MELTING POINTS.
  • ChemicalBook. 2-(phenylthio)benzoic acid CAS#: 1527-12-4.
  • ChemicalBook. 2-(phenylthio)benzoic acid | 1527-12-4.
  • Kuujia.com. (2025, October 14). 13420-72-9(Benzoic acid, 2-[(4-fluorophenyl)thio]-).
  • Benchchem. 2-(Phenylthio)benzoic Acid | Research Chemical Supplier.
  • Simson Pharma Limited. 2-(2-Aminophenyl)sulfanylbenzoic Acid | CAS No- 54920-98-8.
  • National Institutes of Health. 2-(2-acetylphenyl)sulfanylbenzoic Acid | C15H12O3S | CID 2817413 - PubChem.

Sources

Methodological & Application

Application Note: High-Fidelity S-Arylation of Thiosalicylic Acid with 1-Fluoro-2-Iodobenzene

[1]

Abstract & Core Directive

This application note details the protocol for the chemoselective S-arylation of thiosalicylic acid (2-mercaptobenzoic acid) with 1-fluoro-2-iodobenzene to synthesize 2-((2-fluorophenyl)thio)benzoic acid . This scaffold is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, including thioxanthones and neuroleptic agents.[1]

The core challenge in this transformation is achieving high chemoselectivity (coupling at the C-I bond while preserving the C-F bond) and preventing the oxidative dimerization of the thiol substrate. This protocol utilizes a Ligand-Promoted Ullmann-type coupling (CuI/L-Proline) to ensure high yields (>85%) and strict regiocontrol.[2]

Scientific Foundation & Mechanistic Insight

Chemoselectivity: The Halogen Hierarchy

The substrate 1-fluoro-2-iodobenzene presents two potential electrophilic sites.[2] Under standard nucleophilic aromatic substitution (

However, this protocol employs Copper(I) catalysis , which operates via an oxidative addition mechanism.[3] Transition metals insert significantly faster into C-I bonds than C-F bonds due to the weaker bond dissociation energy of C-I (approx. 65 kcal/mol) compared to C-F (approx. 116 kcal/mol). This kinetic preference ensures the fluorine atom is retained on the aromatic ring, a critical requirement for downstream medicinal chemistry applications.

The Catalytic Cycle

The reaction follows a Cu(I)/Cu(III) catalytic cycle:

  • Ligation: The precatalyst (CuI) coordinates with the ligand (L-Proline) and the thiolate nucleophile (generated in situ by base).

  • Oxidative Addition: The active Cu(I)-thiolate species inserts into the C-I bond of 1-fluoro-2-iodobenzene.[2]

  • Reductive Elimination: The C-S bond is formed, releasing the product and regenerating the Cu(I) catalyst.

Pathway Visualization

CatalyticCycleStartCuI (Pre-catalyst)+ L-ProlineComplex1[L-Cu-SAr']Active SpeciesStart->Complex1 K2CO3, Thiosalicylic AcidOxAddOxidative Addition(Insert into C-I)Complex1->OxAdd + 1-Fluoro-2-iodobenzeneIntermediateCu(III) IntermediateOxAdd->IntermediateRedElimReductive Elimination(C-S Bond Formation)Intermediate->RedElimRedElim->Complex1 Regenerate CatalystProductProduct:2-((2-fluorophenyl)thio)benzoic acidRedElim->Product

Figure 1: Cu(I)-catalyzed Ullmann coupling cycle demonstrating the oxidative insertion preference for Iodine over Fluorine.

Experimental Protocol

Reagents and Stoichiometry

Note on Base: Thiosalicylic acid contains both a carboxylic acid and a thiol. At least 2.0 equivalents of base are required to neutralize both protons. We use 2.5 equivalents to ensure complete deprotonation and efficient catalytic turnover.

ComponentRoleReagentEquiv.[3][4][5][6][7][8][9][10][11][12][13][14]Mass/Vol (Example)
Substrate A NucleophileThiosalicylic Acid1.01.54 g (10 mmol)
Substrate B Electrophile1-Fluoro-2-iodobenzene1.12.44 g (11 mmol)
Catalyst Metal SourceCopper(I) Iodide (CuI)0.0595 mg (0.5 mmol)
Ligand AcceleratorL-Proline0.10115 mg (1.0 mmol)
Base NeutralizerPotassium Carbonate (

)
2.53.45 g (25 mmol)
Solvent MediumDMF (Anhydrous)N/A20 mL (0.5 M)
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Glassware Prep: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Charging Solids: Add Thiosalicylic acid (1.0 eq),

    
     (2.5 eq), CuI (5 mol%), and L-Proline (10 mol%) to the flask.
    
    • Critical Check: Ensure CuI is off-white/tan.[2] If it is grey or green, it has oxidized to Cu(II) and will be less effective.

  • Inerting: Cap the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon (or Nitrogen). Repeat this cycle 3 times.

    • Why? Oxygen causes rapid dimerization of thiosalicylic acid to dithiosalicylic acid (disulfide), which is a dead-end byproduct in this cycle.

  • Solvent Addition: Inject anhydrous DMF via syringe under positive Argon pressure.

  • Substrate B Addition: Inject 1-fluoro-2-iodobenzene (1.1 eq) via syringe.

Phase 2: Reaction & Monitoring
  • Heating: Place the flask in a pre-heated oil bath at 90°C .

    • Note: L-Proline allows this reaction to proceed at 90°C. Ligand-free protocols often require 120-140°C, which increases the risk of defluorination.[2]

  • Duration: Stir vigorously for 12–16 hours.

  • Monitoring: Monitor by HPLC or TLC.

    • TLC Eluent:[2] Hexane:Ethyl Acetate (3:[2]1) + 1% Acetic Acid.

    • Endpoint: Disappearance of thiosalicylic acid.

Phase 3: Workup & Isolation
  • Quench: Cool the mixture to room temperature. Dilute with water (50 mL). The mixture should be homogeneous (the product is a soluble potassium carboxylate salt).

  • Impurity Wash: Wash the aqueous basic layer with Ethyl Acetate (2 x 20 mL).

    • Purpose: This removes unreacted 1-fluoro-2-iodobenzene and non-acidic organic impurities.[2] Discard the organic layer.

  • Acidification: Carefully acidify the aqueous layer with 2M HCl to pH ~2 while stirring.

    • Observation: A thick white/off-white precipitate will form.[2] This is the target free acid.

  • Extraction/Filtration:

    • Method A (Filtration): If the solid is granular, filter via Buchner funnel, wash with water, and dry.

    • Method B (Extraction): If the solid is sticky, extract with Ethyl Acetate (3 x 30 mL). Combine organics, dry over

      
      , and concentrate in vacuo.
      
Purification[1]
  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or Toluene to remove traces of disulfide byproduct.

  • Yield Expectation: 85–92% isolated yield.

Workflow Diagram

WorkflowStep1Step 1: Charge Solids(Thiol, Base, CuI, Ligand)Step2Step 2: Inert Atmosphere(Vac/Ar Cycles)Step1->Step2Step3Step 3: Add Liquids(DMF, Ar-I)Step2->Step3Step4Step 4: Heat(90°C, 12h)Step3->Step4Step5Step 5: Basic Wash(Remove Ar-I)Step4->Step5Step6Step 6: Acidify (HCl)& Filter ProductStep5->Step6

Figure 2: Operational workflow from reagent charging to product isolation.

Troubleshooting & Process Control

IssueProbable CauseCorrective Action
Low Conversion Oxidized CatalystUse fresh CuI (white). Add 10% Sodium Ascorbate as a reductant.
Disulfide Formation Oxygen ingressEnsure strict degassing (freeze-pump-thaw if necessary).[2]
Defluorination Temperature too highDo not exceed 100°C. Ensure Ligand (L-Proline) is used to lower activation energy.[2]
Sticky Product DMF residuesWash the final organic extract thoroughly with water or brine (3x) to remove DMF.

References

  • Ma, D., et al. (2009).[11] "CuI-Catalyzed Coupling Reactions of Aryl Iodides and Bromides with Thiols Promoted by Amino Acid Ligands." Journal of Organic Chemistry.

  • Jiang, Y., et al. (2009).[11] "A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur." Organic Letters.

  • Sawada, N., et al. (2006). "Synthesis of Aryl Sulfides via Cu-Catalyzed Cross-Coupling." Tetrahedron Letters.

Introduction: The Significance of the Benzothiazole Scaffold and a Novel Synthetic Approach

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this document provides a comprehensive guide for researchers and drug development professionals on the prospective use of 2-(2-Fluorophenyl)sulfanylbenzoic acid as a precursor for the synthesis of benzothiazole derivatives. This guide is structured to provide not only a theoretical framework but also actionable, albeit theoretical, protocols based on established chemical principles.

Benzothiazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their unique structural features allow them to interact with a wide range of biological targets, leading to their development as anticancer, antimicrobial, and neuroprotective agents. The core benzothiazole structure is also found in various dyes, and materials with interesting optical properties.

The traditional synthesis of benzothiazoles often involves the condensation of 2-aminothiophenols with carboxylic acids or their derivatives. However, the exploration of novel synthetic routes is crucial for accessing a wider diversity of substituted benzothiazoles. This application note explores a potential, though not widely documented, synthetic pathway to benzothiazoles starting from 2-(2-Fluorophenyl)sulfanylbenzoic acid. This approach is predicated on a two-step process: amidation of the carboxylic acid followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the thiazole ring.

Proposed Synthetic Pathway: A Two-Step Approach

The proposed synthesis of a benzothiazole derivative from 2-(2-Fluorophenyl)sulfanylbenzoic acid involves two key transformations:

  • Amidation: The carboxylic acid moiety of the starting material is converted to an amide. This step is crucial as it introduces the nitrogen atom required for the formation of the thiazole ring.

  • Intramolecular Cyclization: The newly formed amide then participates in an intramolecular cyclization reaction. The amide nitrogen acts as a nucleophile, attacking the carbon atom bearing the fluorine on the adjacent phenyl ring. The fluorine atom is displaced as a leaving group, leading to the formation of the benzothiazole ring system.

This proposed pathway is visualized in the following reaction scheme:

Benzothiazole Synthesis start 2-(2-Fluorophenyl)sulfanylbenzoic acid amide Intermediate Amide start->amide Amidation (e.g., SOCl2, NH3) benzothiazole Benzothiazole Derivative amide->benzothiazole Intramolecular Cyclization (e.g., K2CO3, DMF, Heat)

Figure 1: Proposed two-step synthesis of a benzothiazole derivative from 2-(2-Fluorophenyl)sulfanylbenzoic acid.

Experimental Protocols: A Detailed Guide

The following protocols are proposed based on well-established, analogous chemical transformations. It is crucial to note that these are theoretical protocols and will likely require optimization. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part 1: Amidation of 2-(2-Fluorophenyl)sulfanylbenzoic acid

This protocol describes the conversion of the carboxylic acid to the corresponding primary amide. The reaction proceeds via an acyl chloride intermediate, which is then reacted with ammonia.

Materials and Reagents:

  • 2-(2-Fluorophenyl)sulfanylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonia solution (0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Step-by-Step Protocol:

  • Preparation of the Acyl Chloride:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(2-Fluorophenyl)sulfanylbenzoic acid (1.0 eq) in anhydrous DCM (10 mL per gram of starting material).

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) to the stirred solution.

    • Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, or until the evolution of HCl gas ceases. The reaction can be monitored by thin-layer chromatography (TLC).

  • Amidation:

    • Cool the reaction mixture back down in an ice bath.

    • Slowly and carefully add the ammonia solution (2.5 eq) to the reaction mixture. Caution: This is an exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Table 1: Reagent Quantities for Amidation (Example Scale)

ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
2-(2-Fluorophenyl)sulfanylbenzoic acid248.264.031.01.0 g
Thionyl chloride (SOCl₂)118.974.841.20.34 mL
Ammonia (0.5 M in dioxane)17.0310.082.520.15 mL
Part 2: Intramolecular Cyclization to the Benzothiazole

This protocol describes the intramolecular SNAr reaction to form the benzothiazole ring. A non-nucleophilic base is used to deprotonate the amide nitrogen, which then acts as the nucleophile.

Materials and Reagents:

  • Intermediate amide from Part 1

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Step-by-Step Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the intermediate amide (1.0 eq) in anhydrous DMF (15 mL per gram of amide).

    • Add potassium carbonate (2.0 eq) to the solution.

  • Cyclization Reaction:

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC. The reaction time can vary from 4 to 24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the final benzothiazole derivative.

Table 2: Reagent Quantities for Cyclization (Example Scale)

ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
Intermediate Amide~247.284.041.01.0 g (theoretical)
Potassium Carbonate (K₂CO₃)138.218.082.01.12 g

Mechanism and Rationale

The success of this proposed synthesis hinges on the principles of nucleophilic acyl substitution and nucleophilic aromatic substitution.

Reaction_Mechanism cluster_0 Part 1: Amidation cluster_1 Part 2: Intramolecular SNAr A Carboxylic Acid B Acyl Chloride A->B + SOCl2 C Amide B->C + NH3 D Amide E Deprotonated Amide (Anion) D->E + Base (e.g., K2CO3) F Meisenheimer-like Intermediate E->F Intramolecular Attack G Benzothiazole F->G Loss of F-

Figure 2: Mechanistic workflow of the proposed synthesis.

In the amidation step, thionyl chloride is a classic reagent for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophiles like ammonia. In the cyclization step, the choice of a polar aprotic solvent like DMF is crucial as it can solvate the potassium cation, leaving the carbonate anion more basic and promoting the deprotonation of the amide. The elevated temperature provides the necessary activation energy for the SNAr reaction, which is generally slower than other substitution reactions. The electron-withdrawing nature of the adjacent sulfur atom and the carboxylic acid derivative group on the other ring should activate the fluoro-substituted ring towards nucleophilic attack.

Conclusion and Future Directions

The proposed two-step synthesis of benzothiazoles from 2-(2-Fluorophenyl)sulfanylbenzoic acid represents a viable, albeit underexplored, synthetic route. This method could potentially offer access to a range of novel benzothiazole derivatives by varying the amine used in the amidation step. Further research and optimization are required to establish the full scope and limitations of this methodology. Key areas for optimization would include screening different bases, solvents, and reaction temperatures for the cyclization step.

References

  • General Benzothiazole Synthesis Reviews: For a comprehensive overview of established methods for benzothiazole synthesis, which provides the foundational principles for the proposed cycliz

    • Title: Recent Developments in the Synthesis of Benzothiazoles: A Review
    • Source: Organic & Biomolecular Chemistry
    • URL: [Link]

  • Amidation of Carboxylic Acids: A general protocol for the amidation of carboxylic acids via acyl chlorides, which forms the basis of the first proposed step.

    • Title: The conversion of carboxylic acids to amides
    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: Nucleophilic Arom
    • Source: Chemistry LibreTexts
    • URL: [Link]

Conditions for esterification of 2-(2-Fluorophenyl)sulfanylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Esterification Protocols for 2-(2-Fluorophenyl)sulfanylbenzoic Acid

Executive Summary & Structural Analysis

Target Molecule: 2-(2-Fluorophenyl)sulfanylbenzoic acid (CAS: 321-24-4 / Variable depending on salt form) Significance: This molecule is a critical "key intermediate" in the synthesis of dibenzo[b,f][1,4]thiazepine antipsychotics, most notably Quetiapine (Seroquel) . Efficient esterification is often the requisite purification step or the activation precursor for subsequent Friedel-Crafts cyclization.

Chemo-Structural Challenges:

  • Ortho-Effect (Steric Hindrance): The bulky (2-fluorophenyl)sulfanyl group located at the ortho position to the carboxylic acid exerts significant steric strain. This forces the carboxyl group out of planarity with the benzene ring, reducing electrophilicity and significantly retarding the rate of nucleophilic attack by alcohols compared to unsubstituted benzoic acid.

  • Sulfur Lability: The thioether linkage (-S-) is nucleophilic. While stable to standard mineral acids, it is susceptible to oxidation (to sulfoxide/sulfone) if oxidizing agents are inadvertently introduced, or alkylation if potent electrophiles (like methyl iodide) are used without careful stoichiometry.

  • Electronic Deactivation: The fluorine atom on the pendant phenyl ring is electron-withdrawing, but its distance from the reaction center (carboxylic acid) minimizes direct electronic interference. The primary barrier is kinetic (steric).

Strategic Decision Framework

The choice of esterification method depends on the scale and downstream application.

EsterificationStrategy Start Start: Select Methodology ScaleCheck Scale of Reaction? Start->ScaleCheck SpeedCheck Turnaround Time Critical? ScaleCheck->SpeedCheck Small/Medium (<50g) MethodA Method A: Fischer Esterification (H2SO4/MeOH Reflux) Best for: Multi-gram/Kg Scale, Low Cost ScaleCheck->MethodA Large (>100g) PurityCheck Is Acid-Sensitivity a Concern? SpeedCheck->PurityCheck No MethodB Method B: Acyl Chloride Activation (SOCl2 -> MeOH) Best for: High Yield, Overcoming Sterics SpeedCheck->MethodB Yes (Fast) PurityCheck->MethodA No (Robust) MethodC Method C: Base-Promoted Alkylation (MeI/K2CO3) Best for: Analytical Stds, Mild Conditions PurityCheck->MethodC Yes (Mild)

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and constraints.

Detailed Protocols

Method A: Acid-Catalyzed Fischer Esterification (Standard Industrial Route)

Best for: Large-scale synthesis where cost and purification ease are paramount.

Mechanism: Protonation of the carbonyl oxygen increases electrophilicity, allowing the alcohol to attack despite the steric bulk of the ortho-thioether group.

Reagents:

  • Substrate: 2-(2-Fluorophenyl)sulfanylbenzoic acid (1.0 equiv)

  • Solvent/Reactant: Anhydrous Methanol (10-20 volumes)

  • Catalyst: Concentrated Sulfuric Acid (

    
    , 98%) (0.5 - 1.0 equiv)
    

Protocol:

  • Setup: Charge a round-bottom flask with the carboxylic acid substrate. Add anhydrous methanol (MeOH).[1] The solid may not dissolve completely at room temperature (RT).

  • Catalyst Addition: Add conc.

    
     dropwise with stirring. Caution: Exothermic.
    
  • Reflux: Heat the mixture to reflux (

    
    ).
    
    • Critical Process Parameter (CPP): Due to the ortho-effect, standard 2-hour reflux is insufficient. Maintain reflux for 8–12 hours to push equilibrium.

  • Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 4:1). The acid (low Rf) should disappear; the ester (high Rf) will appear.

  • Workup:

    • Cool to RT. Evaporate excess MeOH under reduced pressure (Rotavap).

    • Dissolve residue in Ethyl Acetate (EtOAc).[2][3]

    • Neutralization: Wash organic layer with Saturated

      
       solution (2x) to remove unreacted acid and catalyst. Note: Gas evolution (
      
      
      
      ) will occur.
    • Wash with Brine, dry over

      
      , filter, and concentrate.[4]
      
  • Purification: The crude methyl ester is typically a yellow oil or low-melting solid that solidifies on standing. Recrystallization from Ethanol/Water is possible if high purity is required.[4]

Self-Validation:

  • NMR Check: Disappearance of the broad -COOH singlet (approx. 11-13 ppm) and appearance of a sharp methyl singlet (approx. 3.8 ppm).

Method B: Activation via Acyl Chloride (Thionyl Chloride)

Best for: Overcoming extreme steric hindrance or when equilibrium favors the acid.

Mechanism: Conversion to the acid chloride (


) creates a highly reactive intermediate that reacts irreversibly with alcohol.

Reagents:

  • Substrate (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Catalytic DMF (2-3 drops)

  • Solvent: Toluene or DCM (optional, can be run neat in

    
    )
    
  • Quench: Methanol (excess)[5]

Protocol:

  • Activation: Suspend the acid in Toluene (5 vol). Add

    
     dropwise at RT. Add catalytic DMF.
    
  • Reaction: Heat to reflux (

    
    ) for 2-3 hours. The solution should become clear as the acid chloride forms and 
    
    
    
    /HCl gases evolve.
  • Evaporation: Evaporate excess

    
     and Toluene under vacuum to leave the crude Acid Chloride (usually a yellow oil). Do not expose to moist air.
    
  • Esterification: Redissolve the residue in dry DCM or Toluene. Cool to

    
    . Add excess Methanol (slowly).
    
  • Workup: Stir for 1 hour at RT. Evaporate solvent. Partition between EtOAc and

    
     (aq). Dry and concentrate.
    

Risk Mitigation:

  • S-Oxidation: While

    
     is not a strong oxidant, ensure reagents are free of peroxides.
    
  • Safety: Trap HCl/

    
     off-gas in a NaOH scrubber.
    
Method C: Base-Promoted Alkylation (MeI / K2CO3)

Best for: Small-scale library synthesis or analytical standard preparation.

Mechanism:


 attack of the carboxylate anion on the alkyl halide.

Reagents:

  • Substrate (1.0 equiv)

  • Methyl Iodide (MeI) (1.2 equiv) Warning: Carcinogen

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF or Acetone

Protocol:

  • Dissolution: Dissolve acid in DMF (5 vol). Add

    
     (powdered). Stir for 15 min to form the carboxylate salt.
    
  • Alkylation: Add Methyl Iodide dropwise.

  • Reaction: Stir at RT for 4–6 hours. (Heating to

    
     accelerates the reaction but increases risk of S-alkylation side products).
    
  • Workup: Pour into water (excess). Extract with EtOAc. Wash organic layer extensively with water (to remove DMF). Dry and concentrate.

Comparative Analysis of Methods

MetricMethod A (Fischer)Method B (Acid Chloride)Method C (Alkylation)
Yield 85 - 92%90 - 98%>95%
Reaction Time 8 - 16 Hours (Slow)3 - 5 Hours (Fast)4 - 6 Hours
Scalability Excellent (Kg scale)Good (Requires gas scrubbing)Poor (MeI cost/toxicity)
Atom Economy HighMediumLow
Impurity Profile Unreacted Acid (Equilibrium)Dimer/Anhydride tracesS-Alkylated byproducts (rare but possible)

Visualizing the Reaction Pathway

The following diagram illustrates the transformation and the specific steric environment affecting the reaction kinetics.

ReactionPathway Substrate 2-(2-Fluorophenyl) sulfanylbenzoic acid (Sterically Hindered) Intermediate Tetrahedral Intermediate (Crowded Transition State) Substrate->Intermediate Slow Step (Ortho-Effect) CatA + MeOH / H+ Product Methyl 2-(2-Fluorophenyl) sulfanylbenzoate (Target Ester) Intermediate->Product Fast Collapse CatB - H2O

Figure 2: Reaction pathway highlighting the rate-limiting formation of the tetrahedral intermediate due to ortho-substitution.

References

  • Warawa, E. J., & Migler, B. M. (1989). Quetiapine and preparation method thereof. US Patent 4,879,288. (Describes the foundational synthesis of dibenzothiazepines via this acid intermediate).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sreenivasa Reddy, M. (2019). Process For Preparation Of Quetiapine Intermediates And Use Thereof. Indian Patent Application IN201941003859. (Details industrial scale-up of the esterification using H2SO4/MeOH).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • BenchChem. (2024). Reactivity and Transformation Studies of 2-[(2-Fluorophenyl)sulfanyl]benzoic acid. (General reactivity profile of the substrate).[4][6]

Sources

Application Notes and Protocols: Palladium-Catalyzed C-S Bond Formation for Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

The strategic installation of carbon-sulfur (C-S) bonds is a cornerstone of modern medicinal chemistry and materials science. Aryl thioethers, in particular, are prevalent motifs in a multitude of pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides an in-depth exploration of palladium-catalyzed methodologies for the formation of C-S bonds, with a specific focus on the use of benzoic acid derivatives as readily available and versatile starting materials. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

The Significance of Palladium-Catalyzed C-S Bond Formation

Traditional methods for the synthesis of aryl thioethers often require harsh reaction conditions, stoichiometric amounts of reagents, and may suffer from limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, offering a mild, efficient, and highly versatile approach to C-S bond construction.[3] These methods, most notably the Buchwald-Hartwig amination and its C-S coupling variants, allow for the precise and predictable formation of C-S bonds under conditions compatible with a wide array of sensitive functional groups, a critical advantage in the synthesis of complex molecules.[4][5]

The use of benzoic acid derivatives as aryl sources in these reactions is particularly advantageous. Benzoic acids are often more readily available and less expensive than the corresponding aryl halides.[6] Furthermore, the development of decarboxylative C-S coupling methods provides a novel and atom-economical route to aryl thioethers, liberating carbon dioxide as the only byproduct.[7]

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed C-S cross-coupling reactions, analogous to the Buchwald-Hartwig amination, proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation (or ligand exchange with a thiolate), and reductive elimination.[8][9][10]

Palladium Catalytic Cycle for C-S Coupling Pd(0)L_n Pd(0)L_n (Active Catalyst) Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n (Oxidative Addition Product) Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(SR)L_n Ar-Pd(II)(SR)L_n (Thiolate Complex) Ar-Pd(II)(X)L_n->Ar-Pd(II)(SR)L_n Transmetalation/Ligand Exchange (R-SH + Base) Ar-Pd(II)(SR)L_n->Pd(0)L_n Ar-S-R Aryl Thioether (Product) Ar-Pd(II)(SR)L_n->Ar-S-R Reductive Elimination

Figure 1: A simplified representation of the catalytic cycle for palladium-catalyzed C-S bond formation.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X) or a related electrophile, forming a Pd(II) intermediate.[9][11]

  • Transmetalation/Ligand Exchange: In the presence of a base, the thiol (R-SH) is deprotonated to form a thiolate (R-S⁻). This thiolate then displaces the halide on the palladium center in a process often referred to as transmetalation or, more accurately for this reaction, ligand exchange.[12]

  • Reductive Elimination: The aryl and thiolate ligands on the Pd(II) center couple, forming the desired aryl thioether (Ar-S-R) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11]

The choice of ligands (L) is crucial for the success of these reactions. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often employed to promote both the oxidative addition and reductive elimination steps and to prevent catalyst deactivation.[1][13] Both monodentate and bidentate phosphine ligands have been shown to be effective.[1][4]

Decarboxylative C-S Coupling: A Modern Approach

A significant advancement in this field is the development of decarboxylative cross-coupling reactions, which utilize carboxylic acids directly as the aryl source.[6][14] This approach offers a more atom-economical and often more sustainable alternative to traditional methods that rely on pre-functionalized aryl halides.

The mechanism for decarboxylative C-S coupling can vary but often involves the initial formation of a palladium carboxylate species, followed by decarboxylation to generate an arylpalladium intermediate, which then proceeds through a similar catalytic cycle to form the C-S bond.[15][16]

Decarboxylative C-S Coupling Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Benzoic_Acid Benzoic Acid Derivative Heating Heating (e.g., 80-120 °C) Benzoic_Acid->Heating Thiol Thiol Thiol->Heating Pd_Catalyst Palladium Catalyst Pd_Catalyst->Heating Ligand Ligand Ligand->Heating Base Base Base->Heating Solvent Solvent Solvent->Heating Filtration Filtration Heating->Filtration Extraction Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Aryl_Thioether Aryl Thioether Chromatography->Aryl_Thioether

Figure 2: A general workflow for a decarboxylative C-S coupling reaction.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Thiolation of an Aryl Bromide Derived from a Benzoic Acid

This protocol outlines a general procedure for the C-S coupling of an aryl bromide with a thiol, a common transformation where the aryl bromide may be synthesized from a corresponding benzoic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Aryl bromide (1.0 mmol)

  • Thiol (1.2 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), Xantphos (11.6 mg, 0.02 mmol, 2 mol%), and Cs₂CO₃ (488 mg, 1.5 mmol).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the aryl bromide (1.0 mmol) and anhydrous toluene (3 mL) via syringe.

  • Add the thiol (1.2 mmol) via syringe and wash the sides of the tube with the remaining toluene (2 mL).

  • The reaction mixture is stirred at 110 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired aryl thioether.

Protocol 2: Decarboxylative C-S Coupling of a Benzoic Acid with a Thiol

This protocol provides a general method for the direct coupling of a benzoic acid with a thiol.

Materials:

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • Xantphos

  • Potassium carbonate (K₂CO₃)

  • Benzoic acid (1.0 mmol)

  • Thiol (1.5 mmol)

  • Anhydrous dimethylformamide (DMF) (5 mL)

Procedure:

  • In a glovebox, to an oven-dried vial, add Pd(TFA)₂ (3.3 mg, 0.01 mmol, 1 mol%), Xantphos (11.6 mg, 0.02 mmol, 2 mol%), and K₂CO₃ (207 mg, 1.5 mmol).

  • Add the benzoic acid (1.0 mmol).

  • The vial is sealed, removed from the glovebox, and anhydrous DMF (5 mL) is added via syringe.

  • Add the thiol (1.5 mmol) via syringe.

  • The reaction mixture is stirred at 120 °C for 16-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Data Presentation: Comparative Analysis of Ligands and Conditions

The choice of ligand and reaction conditions can significantly impact the efficiency of palladium-catalyzed C-S coupling reactions. The following table summarizes representative data for the coupling of 4-bromobenzoic acid with thiophenol under various conditions.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂XantphosCs₂CO₃Toluene11092[17]
Pd₂(dba)₃BrettPhosK₃PO₄Dioxane10088[18]
Pd(OAc)₂dppfNaOtBuToluene10085[19]
PdCl₂(PPh₃)₂-K₂CO₃DMF12075[20]

Table 1: Comparison of different catalytic systems for the synthesis of 4-(phenylthio)benzoic acid.

Troubleshooting and Key Considerations

  • Low Yields: Incomplete reactions can be due to catalyst deactivation, insufficient reaction time or temperature, or an inappropriate choice of base or ligand. Consider screening different ligands, bases, and solvents. The purity of reagents and the use of an inert atmosphere are critical.[21]

  • Side Reactions: Homocoupling of the thiol to form a disulfide is a common side reaction. This can often be minimized by the slow addition of the thiol or by using a less hindered base.

  • Catalyst Deactivation: Thiols and thiolates can act as catalyst poisons by strongly coordinating to the palladium center.[1] The use of bulky, electron-rich ligands can help to mitigate this issue.[1][2]

  • Substrate Scope: Electron-deficient aryl halides and benzoic acids are generally more reactive in oxidative addition and decarboxylation, respectively. Electron-rich substrates may require higher temperatures or more active catalyst systems.

Conclusion

Palladium-catalyzed C-S bond formation represents a powerful and versatile tool for the synthesis of aryl thioethers from benzoic acid derivatives. Both traditional cross-coupling of the corresponding aryl halides and modern decarboxylative approaches offer mild and efficient routes to these valuable compounds. A thorough understanding of the reaction mechanism and the careful selection of catalysts, ligands, and reaction conditions are paramount to achieving high yields and broad substrate scope. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize novel and complex molecules for a wide range of applications.

References

  • Recent developments in palladium-catalyzed C–S bond formation. RSC Publishing. [Link]

  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. The Hartwig Group. [Link]

  • Recent Progress in Decarboxylative Oxidative Cross‐Coupling for Biaryl Synthesis. PMC. [Link]

  • A general and long-lived catalyst for the palladium-catalyzed coupling of aryl halides with thiols. PubMed. [Link]

  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Publications. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. PMC. [Link]

  • Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. PMC. [Link]

  • Mechanism of the Palladium-Catalyzed Metal−Carbon Bond Formation. A Dual Pathway for the Transmetalation Step. Journal of the American Chemical Society. [Link]

  • Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. PMC. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]

  • Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids. Unibo. [Link]

  • A Robust Pd-Catalyzed CS Cross-Coupling Process Enabled by Ball- Milling. UCL Discovery. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Accounts of Chemical Research. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Access to Thioamides by Palladium-Catalyzed Coupling of Aryl Chlorides, Isocyanides, and Thiocarboxylates. R Discovery. [Link]

  • Palladium-catalyzed convenient synthesis of thioesters from carboxylic acids and disulfides. New Journal of Chemistry (RSC Publishing). [Link]

  • Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Publishing. [Link]

  • Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids. Taylor & Francis. [Link]

  • (PDF) Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]

  • One-pot synthesis of thioesters using benzoic anhydrides, thiourea and alkyl halides a. ResearchGate. [Link]

  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Publications. [Link]

  • Synthesis of Aryl Thioethers through the N-Chlorosuccinimide-Promoted Cross-Coupling Reaction of Thiols with Grignard Reagents. The Journal of Organic Chemistry. [Link]

  • Straightforward access to α-carbonyloxy esters and β-keto thioethers from aryldiazoacetates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. [Link]

  • Syntheses of diaryl thioethers and aryl benzyl thioethers 1–9 derived from thiosalicylic acid. ResearchGate. [Link]

  • Pd-catalysed C–S bond formation. ResearchGate. [Link]

  • A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed chemoselective decarboxylative ortho acylation of benzoic acids with α-oxocarboxylic acids. PubMed. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]

  • A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science (RSC Publishing). [Link]

  • (PDF) Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. ResearchGate. [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. PMC. [Link]

  • Pd-catalysed C–H functionalisation of free carboxylic acids. RSC Publishing. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Preventing and Reversing Sulfide Oxidation in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-SULF-OX-01 Department: Chemical Synthesis Support Version: 2.4 (Current)

Introduction: The Chemoselectivity Paradox

In organic and peptide synthesis, the sulfide (thioether) moiety,


, acts as a "soft" nucleophile. While this property is useful for ligation and functionalization, it renders the group highly susceptible to oxidation by "hard" electrophiles (e.g., peroxides, high-valent metals) and even ambient oxygen.

The oxidation of sulfide to sulfoxide (


) is often an unwanted side reaction that changes the polarity, solubility, and biological activity of the target molecule. This guide provides a self-validating system to prevent this oxidation during synthesis and cleavage, and protocols to reverse it if it occurs.

Module 1: The "Invisible" Oxidants (Solvent Hygiene)

The most common cause of unexplained sulfide oxidation is not the reagents added, but the solvent itself. Ethers (THF, Dioxane, Diethyl Ether) react with atmospheric oxygen to form hydroperoxides.

Peroxide Management Protocol

Critical Threshold: Sulfides can be oxidized by peroxides at concentrations as low as 5-10 ppm . Standard commercial "inhibited" solvents may still accumulate peroxides after opening.

Diagnostic Workflow: Use this decision tree before using any ether-based solvent in a sulfide-containing reaction.

Solvent_Hygiene Start Ether Solvent Source (THF, Dioxane, Et2O) Test Quantofix® / KI Starch Test Start->Test Result_Low < 5 ppm Test->Result_Low Result_Med 5 - 20 ppm Test->Result_Med Result_High > 20 ppm Test->Result_High Action_Use Safe to Use (Argon Sparge) Result_Low->Action_Use Action_Clean Pass through Activated Alumina Column Result_Med->Action_Clean Action_Dispose DISPOSE IMMEDIATELY (Explosion Hazard) Result_High->Action_Dispose Action_Clean->Test Retest

Figure 1: Solvent safety and purity decision tree.

Corrective Action: Alumina Filtration

Do not rely on distillation to remove peroxides from THF (it concentrates them).

  • Protocol: Pass the solvent through a column of basic activated alumina (Brockmann Grade I).[1]

  • Capacity: ~30 g of alumina per 100 mL of solvent containing <50 ppm peroxides.

  • Validation: Retest eluent. Peroxide level must be 0 ppm .

Module 2: Peptide Synthesis (The Methionine Challenge)

Methionine (Met) is notoriously prone to oxidation during Solid Phase Peptide Synthesis (SPPS), particularly during the acidic TFA cleavage step where carbocations (e.g.,


-butyl cations) and trace oxidants are active.
The "Sacrificial Lamb" Strategy

To protect the Met residue, you must provide a more reactive sulfide in the cleavage cocktail. The scavenger acts as a "sink" for oxidants and carbocations.

Comparison of Cleavage Cocktails:

CocktailComposition (v/v)Met ProtectionNotes
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%) , EDT (2.5%) High Standard for sequences with Cys/Met/Trp. EDT is malodorous.
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%) , EDT (2.5%) , Water (3%), DMS (2%) ,

(1.5%)
Maximum Specifically designed for Met-rich peptides.[2][3] Reduces Met(O) in situ.
Reagent B TFA (88%), Phenol (5%), Water (5%), TIS (2%) Low NOT RECOMMENDED for Met.[3] TIS (Triisopropylsilane) is a poor antioxidant for sulfur.
Mechanism of Action

The following diagram illustrates how Thioanisole and Dimethyl Sulfide (DMS) intercept reactive species before they damage the Methionine residue.

Scavenger_Mechanism Oxidant Reactive Oxygen Species (or tBu+ cation) Met Target: Methionine (Peptide-S-Me) Oxidant->Met Slow (Unprotected) Scavenger Scavenger: Thioanisole (Ph-S-Me) Oxidant->Scavenger FAST (Kinetic Trap) MetO Methionine Sulfoxide (Damaged Product) Met->MetO ScavengerO Sulfoxide Byproduct (Sacrificial) Scavenger->ScavengerO

Figure 2: Kinetic competition between the target Methionine and the Thioanisole scavenger.

Module 3: Rescue Protocols (Post-Synthesis Reduction)

If analysis (HPLC/MS) confirms the presence of sulfoxide (


 Da), use the Ammonium Iodide / Dimethyl Sulfide (

/DMS)
reduction method. This is a chemical "undo" button.
The / DMS Protocol

This method selectively reduces sulfoxides back to sulfides under acidic conditions.

Reagents:

  • Trifluoroacetic acid (TFA)[2][3][4]

  • Dimethyl sulfide (DMS)

  • Ammonium Iodide (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the oxidized peptide/compound in neat TFA (concentration ~10 mg/mL).

  • Activation: Add DMS (dimethyl sulfide) to make a 10% v/v solution.

  • Catalyst: Add solid

    
     (10-20 equivalents relative to the sulfoxide). The solution may turn dark red/brown due to iodine (
    
    
    
    ) liberation.
  • Incubation: Stir at 0°C for 10 minutes , then allow to warm to Room Temperature (RT) for 30–60 minutes .

  • Quenching: Pour the mixture into cold diethyl ether (to precipitate peptide) or dilute with water (for organic extraction).

  • Iodine Removal: If the solution remains brown, wash with aqueous ascorbic acid or sodium thiosulfate to reduce the iodine (

    
    ) until colorless.
    
  • Purification: Repurify via HPLC.

Mechanism:



(DMS acts as the iodine scavenger to drive the equilibrium to the right).

Rescue_Workflow Start Oxidized Sample (M + 16 Da detected) Step1 Dissolve in TFA Start->Step1 Step2 Add DMS (10%) + NH4I (20 eq) Step1->Step2 Step3 Reaction: 30-60 min @ RT (Solution turns Brown) Step2->Step3 Step4 Quench with Ascorbic Acid (Remove Iodine color) Step3->Step4 End Recovered Sulfide (HPLC Purification) Step4->End

Figure 3: Workflow for chemical reduction of sulfoxides.

FAQ: Troubleshooting

Q: Can I use Triisopropylsilane (TIS) instead of Thioanisole? A: No. TIS is an effective scavenger for carbocations (like trityl or t-butyl) but it is not an effective reducing agent for preventing oxidation. For Met-containing peptides, you must use a sulfide-based scavenger (Thioanisole, DMS, or EDT).

Q: My product smells terrible after using EDT. Alternatives? A: 1,2-Ethanedithiol (EDT) is highly effective but noxious. You can try increasing the concentration of Thioanisole and DMS, or use Dodecanethiol (less volatile), but EDT remains the gold standard for difficult sequences.

Q: I see a +16 Da peak, but the


 reduction didn't work. What else could it be? 
A:  If the +16 Da mass shift persists after reduction, it may not be a sulfoxide.
  • Possibility 1: Hydroxylation of a different residue (e.g., Trp or Tyr).

  • Possibility 2: Formation of a stable adduct (e.g., adduct with a protecting group linker).

  • Possibility 3: Sulfone formation (

    
    , +32 Da). Sulfones are irreversible  under these conditions.
    

Q: Can I prevent oxidation during column chromatography? A: Yes. Silica gel is slightly acidic and can promote oxidation if peroxides are present in the eluent.

  • Use fresh solvents.

  • Degas solvents (Argon sparge).

  • Load the column quickly; do not let the compound sit on dry silica.

References

  • Tam, J. P., et al. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoroacetic acid-trifluoromethanesulfonic acid-dimethyl sulfide.Journal of the American Chemical Society , 105(21), 6442–6455. Link

  • Nicolás, E., et al. (1995). A new approach to the synthesis of methionine-containing peptides.Tetrahedron , 51(19), 5701-5710. Link

  • Hackett, F. C., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.[4]ACS Omega , 8(17), 15223–15231. Link

  • Organic Chemistry Portal. (n.d.). Oxidation of Sulfides to Sulfoxides.[5][6][7][8]Link

  • University of British Columbia. (2014). Guideline: Handling and Removing Peroxides.[9][10][11] Safety & Risk Services. Link

Sources

Troubleshooting low conversion in Ullmann condensation of thiosalicylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ULL-TSA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Conversion in C–S Coupling of Thiosalicylic Acid

Executive Summary & Diagnostic Workflow

Welcome to the technical support center. You are likely experiencing stalled conversion (<50%) or a "black tar" result when attempting to couple thiosalicylic acid (2-mercaptobenzoic acid) with an aryl halide.

The Core Conflict: This reaction fights a war on two fronts.

  • The Ullmann Barrier: C–S bond formation requires overcoming the sluggish oxidative addition of copper to the aryl halide.

  • The Oxidative Trap: Thiosalicylic acid is highly prone to oxidative dimerization to form dithiosalicylic acid (the disulfide), which consumes your nucleophile and poisons the catalytic cycle.

Use the diagnostic flowchart below to identify your specific failure mode before proceeding to the modules.

Diagnostic Flowchart[1][2]

TroubleshootingFlow start START: Low Conversion check_color Check Reaction Color start->check_color blue_green Blue/Green Solution check_color->blue_green Oxidized red_brown Red/Brown/Dark check_color->red_brown Active Species ox_issue ISSUE: Oxidation Cu(I) -> Cu(II) or Thiol -> Disulfide blue_green->ox_issue check_tlc Check TLC/LCMS for Disulfide red_brown->check_tlc disulfide_present Disulfide Major Product check_tlc->disulfide_present Dimer found sm_remaining SM Remaining (No Rxn) check_tlc->sm_remaining Stalled disulfide_present->ox_issue cat_issue ISSUE: Catalyst Deactivation or Ligand Mismatch sm_remaining->cat_issue fix_ox FIX: Degas Solvents, Add Reductant (Zn), Check Inert Gas ox_issue->fix_ox fix_cat FIX: Switch Ligand (L-Proline/Phen), Increase Temp, Change Base cat_issue->fix_cat

Figure 1: Diagnostic logic for identifying the root cause of low conversion. Blue/Green colors indicate inactive Cu(II) species.

Technical Modules: The "Why" and "How"

Module A: The "Silent Killer" (Disulfide Formation)

The Problem: Thiosalicylic acid contains both a thiol (-SH) and a carboxylic acid (-COOH). In the presence of base and trace oxygen, the thiol rapidly oxidizes to form 2,2'-dithiodibenzoic acid. This is not just a side product; it is a dead end in standard Ullmann cycles because the Cu catalyst cannot easily insert into the S-S bond under mild conditions.

Mechanism of Failure:

  • Base deprotonates -SH

    
     Thiolate (
    
    
    
    ).
  • 
     reacts with 
    
    
    
    or trace oxidants
    
    
    Thiyl radical (
    
    
    ).
  • 
     (Disulfide).
    

Corrective Actions:

  • Strict Degassing: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for reaction solvents.

  • Reductive Additives: Add 10-20 mol% of Zinc powder or Magnesium turnings . This serves two purposes:

    • Reduces trace Cu(II) back to active Cu(I).[1]

    • In situ reduces any formed disulfide back to the active thiolate.

  • Alternative Strategy: If disulfide formation is uncontrollable, start with the disulfide (2,2'-dithiodibenzoic acid) instead of the thiol. Add 1.5 equivalents of a reducing metal (Zn or Mg) to generate the copper-thiolate species in situ [1].

Module B: The Catalyst System (Ligand Engineering)

The Problem: Thiosalicylic acid is a "Janus" molecule. The carboxylate group ortho to the sulfur can bind to the Copper center. While this can sometimes assist the reaction (directing effect), it often creates a stable, unreactive chelate that prevents the aryl halide from entering the cycle.

The Fix: You need an external ligand that binds Copper stronger than the substrate does, but still allows the catalytic cycle to turn over.

Recommended Ligand Classes:

  • Amino Acids (L-Proline / N,N-dimethylglycine): The gold standard for aqueous or mild conditions. They form active species that prevent catalyst aggregation [2].

  • Diamines (DMEDA / 1,10-Phenanthroline): Use these if your aryl halide is electron-rich (deactivated). They increase the electron density on Copper, facilitating the oxidative addition step.

  • Diols (Ethylene Glycol): Often used as a co-solvent/ligand in "ligand-free" protocols, but less effective for sterically hindered thiosalicylic acid.

Module C: Base & Solvent Effects[4]

The Problem: Thiosalicylic acid has two acidic protons. You must neutralize both.

  • 
     (-COOH) 
    
    
    
    3.5
  • 
     (-SH) 
    
    
    
    8-9

If you use a weak base (e.g.,


) in a non-polar solvent, the second deprotonation (thiol) may be incomplete, leading to low conversion.

Optimization Table:

VariableStandard ChoiceOptimization ChoiceWhy?
Base


or

Cesium has the "Ceasium Effect" (higher solubility in organic solvents); KOH ensures full deprotonation.
Solvent DMFDMSO or NMPDMSO stabilizes cationic transition states; NMP allows higher temperatures (>130°C).
Temp 80°C110°C - 130°CUllmann coupling has a high activation energy. 80°C is often insufficient for aryl chlorides.

Visualizing the Competition

The diagram below illustrates the kinetic competition between the desired Cross-Coupling and the undesired Oxidative Dimerization.

ReactionPathways sub Thiosalicylic Acid (Substrate) thiolate Thiolate Anion (Active Nucleophile) sub->thiolate Deprotonation base Base (K2CO3) base->thiolate disulfide Disulfide Dimer (DEAD END) thiolate->disulfide Fast Oxidation complex Cu(III) Intermediate thiolate->complex Ligand Exchange oxygen Trace O2 oxygen->disulfide cat Cu(I) Catalyst cat->complex ar_halide Aryl Halide ar_halide->complex Oxidative Addition product Diaryl Sulfide (Product) complex->product Reductive Elimination

Figure 2: Mechanistic competition. Note that the oxidation pathway (Red) is often faster than the catalytic cycle (Green) if oxygen is present.

Validated Protocol (SOP)

Protocol ID: SOP-TSA-Cu002 Scale: 1.0 mmol

Reagents:

  • Aryl Halide (1.0 equiv)

  • Thiosalicylic Acid (1.2 equiv) — Excess accounts for minor oxidation.

  • 
     (10 mol%) — Source of Cu(I).
    
  • 
     (20 mol%) — Ligand.
    
  • 
     (2.5 equiv) — Base.
    
  • DMSO (anhydrous, 3 mL).

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction tube equipped with a magnetic stir bar and a septum. Cool under a stream of Argon.

  • Loading: Add

    
     (19 mg), 
    
    
    
    (23 mg), and
    
    
    (345 mg) to the tube.
  • Inerting: Cap the tube and evacuate/backfill with Argon (3 cycles). Critical Step.

  • Solvent Addition: Add degassed DMSO via syringe.

  • Substrate Addition: Add the Aryl Halide and Thiosalicylic Acid.

    • Note: If the Aryl Halide is a solid, add it in Step 2.

  • Reaction: Heat the mixture to 110°C for 12-24 hours. The solution should remain a dark red/brown. If it turns bright blue/green, the catalyst has died (oxidized).

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylic acid product). Extract with Ethyl Acetate.[2][3]

  • Purification: The disulfide byproduct is very polar and often difficult to separate from the product acid. Recrystallization from Ethanol/Water is often superior to column chromatography for this specific substrate class.

Frequently Asked Questions (FAQs)

Q: Can I use Copper powder instead of CuI? A: Yes. Copper powder (Cu(0)) works well and is cheaper. However, it requires a longer "induction period" to generate the active surface species. If using Cu powder, add a drop of iodine or 1,2-dibromoethane to activate the surface [3].

Q: I see a spot on TLC that doesn't move. What is it? A: This is likely the copper-thiolate salt or the dicarboxylate salt of the product. You must acidify the reaction mixture before running TLC to ensure you are observing the free acid forms of the organic molecules.

Q: Can I use water as a solvent? A: Yes, water is a viable solvent for thiosalicylic acid couplings because the substrate is highly soluble in water at basic pH. However, reaction temperatures are limited to 100°C (unless using a pressure vessel), which may not be enough for unactivated aryl chlorides [4].

Q: My product is contaminated with disulfide even after column chromatography. A: This is common. The disulfide of thiosalicylic acid behaves similarly to the product on silica. Try this: Dissolve the crude mixture in dilute NaOH, add a small amount of Sodium Borohydride (


) or Zinc dust, stir for 30 mins (to break the disulfide), filter, and then re-acidify to precipitate your product.

References

  • Reducing Agents in Ullmann Coupling

    • Title: Copper-Catalyzed Synthesis of Diaryl Sulfides from Aryl Halides and Disulfides.[4]

    • Source: Taniguchi, N. J. Org. Chem.2007, 72, 1241–1245.
    • URL:[Link]

  • Amino Acid Ligands

    • Title: CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Thiols.[5]

    • Source: Wang, D. et al. Synlett2005, 18, 2714–2718.
  • Mechanistic Insights (Cu(0) vs Cu(I))

    • Title: Mechanism of the Ullmann Condensation Reaction.[6][7][8][9]

    • Source: Paine, A. J. J. Am. Chem. Soc.1987, 109, 1426–1435.
    • URL:[Link]

  • Green Chemistry (Water as Solvent)

    • Title: Copper-Catalyzed C-S Cross-Coupling of Thiols with Aryl Iodides in Water.[4]

    • Source: Carril, M. et al. Green Chem.2007, 9, 219-222.
    • URL:[Link]

Sources

Technical Support Center: Purification of 2-(2-Fluorophenyl)sulfanylbenzoic Acid

[1][2]

Executive Summary & Chemical Context

User Query: "How do I isolate 2-(2-fluorophenyl)sulfanylbenzoic acid (CAS: 333-33-5 analog) from a copper-catalyzed coupling mixture and remove residual thiols?"

Scientist's Analysis: This compound is typically synthesized via an Ullmann-type C-S coupling (S-arylation) between 2-halobenzoic acid and 2-fluorobenzenethiol (or its disulfide precursor) using a copper catalyst.[1][2]

The Separation Challenge:

  • Acidity: The product is a carboxylic acid (

    
    ).[1][2]
    
  • Catalyst Contamination: Residual Copper (Cu) species can chelate to the carboxylate, causing blue/green discoloration and inhibiting crystallization.[1][2]

  • Odor/Impurity: 2-Fluorobenzenethiol is noxious and prone to oxidation into the neutral disulfide, which co-elutes in standard chromatography.[1][2]

The Solution: We will utilize a pH-Switch Extraction Protocol as the primary separation engine, followed by a Chelation Wash for copper removal, and Recrystallization for final polishing.[1][3]

Primary Workflow: The pH-Switch Extraction[1]

This method exploits the acidity of the benzoic acid moiety to separate it from neutral impurities (disulfides, unreacted halides) and the copper catalyst.[1]

Step-by-Step Protocol

Prerequisites:

  • Reaction mixture (typically in DMF, DMSO, or Toluene).[1][3]

  • Reagents: 1M NaOH, 1M HCl, Ethyl Acetate (EtOAc), Brine, EDTA (disodium salt).[1][3]

Phase 1: The Basic Wash (Removal of Neutrals) [1]

  • Evaporation: If the reaction solvent is volatile (e.g., THF), remove it under reduced pressure.[1][3] If high-boiling (DMF/DMSO), pour the mixture directly into water (Ratio 1:5).[1]

  • Basification: Adjust the aqueous mixture to pH > 10 using 1M NaOH. The target acid converts to its water-soluble sodium salt.[1][2]

  • Filtration: Filter the mixture through Celite to remove insoluble copper species and solid particulates.[1][2]

  • Organic Wash (Critical): Extract the basic aqueous layer with EtOAc (

    
     volume).[1][2]
    
    • Why? The target molecule stays in the water (as a salt).[1] The unreacted thiol (mostly), disulfides, and neutral coupling byproducts move into the organic layer.[3]

    • Discard the organic layer (into designated waste).

Phase 2: The Acidic Precipitation (Isolation) [1]

  • Acidification: Cool the aqueous layer to

    
    . Slowly add 1M HCl with stirring until pH < 2 .
    
  • Precipitation: The target compound should precipitate as a solid.[1][2][4]

    • Troubleshooting: If it oils out, extract with fresh EtOAc, wash with brine, dry over

      
      , and concentrate.[1][3]
      
Visual Workflow (DOT Diagram)

ExtractionWorkflowStartCrude Reaction MixtureBasifyAdd 1M NaOH (pH > 10)Filter through CeliteStart->BasifyWashWash with EtOAcBasify->WashSplitPhaseSeparationWash->SplitOrgLayerOrganic Layer(Contains Disulfides, Neutrals)Split->OrgLayerDiscardAqLayerAqueous Layer(Contains Target Salt)Split->AqLayerKeepAcidifyAcidify with HCl (pH < 2)AqLayer->AcidifyPrecipitatePrecipitate Target AcidAcidify->Precipitate

Caption: Logic flow for separating acidic target from neutral impurities using pH manipulation.

Impurity Management Guides

Module A: Copper Removal (The "Blue" Problem)

Copper catalysts often bind to carboxylic acids, resulting in a product with a green/blue tint.[1] Standard extraction is sometimes insufficient.[1][2]

Protocol:

  • Dissolve the crude acid in EtOAc.[1][2]

  • Wash with a 5% aqueous solution of EDTA (

    
    )  adjusted to pH 8-9 with ammonia.[1][2]
    
    • Mechanism:[1][2][3][5][6][7] EDTA has a much higher binding affinity constant (

      
      ) for Cu(II) than the benzoic acid does.[1]
      
  • Repeat until the aqueous layer is colorless.[1][2]

  • Follow with a brine wash to remove residual EDTA.[1][2]

Module B: Thiol & Disulfide Removal (The "Smell" Problem)

2-Fluorobenzenethiol has a pervasive odor and oxidizes to bis(2-fluorophenyl)disulfide.[1][2]

Impurity TypeRemoval Strategy
Free Thiol Oxidative Wash: During the basic phase (Phase 1 above), trace thiols can be oxidized to disulfides (which are then washed out) by adding a small amount of

or bubbling air.[1] Caution: Do not over-oxidize the sulfur linker in the product.[1]
Disulfide Solvent Wash: The disulfide is highly lipophilic and neutral.[1][2] It is efficiently removed during the EtOAc wash of the basic aqueous layer.[1]
Glassware Bleach Bath: Soak all glassware in dilute sodium hypochlorite (bleach) to oxidize residual thiols to sulfonates (odorless) before washing.[1][2]

Polishing: Recrystallization & Chromatography

If the acid-base workup yields <98% purity, use these methods.

Recrystallization (Recommended)

Benzoic acid derivatives typically crystallize well from polar/non-polar pairs or protic solvents.[1][2]

  • System A (Standard): Ethanol / Water.[1][2]

    • Dissolve in hot Ethanol.[1][2] Add hot water until turbid. Cool slowly.

  • System B (For Lipophilic Impurities): Toluene / Hexane.[1][2]

    • Good for removing stubborn disulfide contaminants.[1][2]

  • System C: Acetic Acid (glacial) / Water.[1][2]

Chromatography (The "Nuclear" Option)[1]
  • Stationary Phase: Silica Gel.[1][2]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).[1][2]

  • Critical Additive: You MUST add 1% Acetic Acid or 0.5% Formic Acid to the mobile phase.[1][2]

    • Reasoning: Without acid, the target carboxylic acid will streak/tail significantly due to interaction with silanol groups on the silica.[1][3] The additive suppresses ionization, sharpening the peak.[1][3]

Troubleshooting & FAQs

Q1: My product is an oil after acidification, not a solid. What happened?

  • Cause: This "oiling out" occurs when the product precipitates too fast or occludes solvent/impurities.[1][2]

  • Fix: Extract the oil into EtOAc, dry, and concentrate. Then, perform a trituration using Hexanes or Pentane.[1][2][3] Sonicate the oil in the non-polar solvent to induce crystallization.[1][3]

Q2: The NMR shows a persistent peak around 7.0-7.2 ppm that matches the starting thiol.

  • Fix: This is likely the disulfide (dimer), not the thiol.[1] It means your basic wash (Phase 1) was insufficient.[1][2] Recrystallize from Toluene/Hexanes, as the disulfide is very soluble in toluene even when cold, whereas the acid should crystallize out.[1][3]

Q3: Can I use copper powder instead of CuI?

  • Answer: Yes, but metallic copper is harder to remove if fine particles pass through filtration.[1][2][3] Ensure you filter through a tight pad of Celite or Silica immediately after the reaction while the mixture is hot and the product is soluble.[1]

References & Authority

  • Ullmann Condensation Protocols:

    • Ma, D., et al. "CuI-Catalyzed Coupling Reaction of Aryl Halides with Thiols."[1][3] Journal of Organic Chemistry. Demonstrates the standard catalytic cycle and base requirements.

  • Purification of Carboxylic Acids:

    • Vogel, A.I.[1][3] Vogel's Textbook of Practical Organic Chemistry. (Standard reference for acid-base extraction and recrystallization of benzoic acids).

  • Copper Removal Techniques:

    • Standard chelation protocols using EDTA for organic synthesis workups.[1][2]

  • Physical Properties (Analogous):

    • PubChem CID 15210 (2-(Phenylthio)benzoic acid).[1][2] Used as a reference for pKa (~3.[1][2]41) and solubility profiles. [1][2]

Handling sulfur odor and toxicity in benzoic acid derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfur Management in Benzoic Acid Derivative Synthesis

Introduction: The Sulfur Paradox

Welcome to the technical support hub. In the synthesis of benzoic acid derivatives—particularly when installing sulfonamides, thioethers, or using thionyl chloride for acid chloride formation—sulfur is both a versatile tool and a formidable hazard.

You are likely here because of one of three problems:

  • The Odor: Your lab (and perhaps the entire floor) smells of mercaptans or

    
    .
    
  • The Safety: Your H₂S monitors are alarming, or you are concerned about "olfactory fatigue."

  • The Chemistry: Your downstream Pd/Pt catalysts are dead due to sulfur poisoning.

This guide moves beyond basic safety data sheets (SDS) to provide field-proven engineering controls and chemical workup protocols.

Module 1: Engineering Controls (The Cascade Scrubber)

The Issue: Standard fume hood airflow is insufficient for high-concentration sulfur off-gassing (e.g.,


 refluxes or Lawesson’s reagent hydrolyses). You must treat the gas before it hits the ductwork.

The Solution: The Oxidative Cascade Scrubber . Do not rely on a simple water bubbler; it will saturate and release gas.

Protocol: 3-Stage Trap Setup
  • Stage 1 (Trap): Empty heavy-walled flask (prevent suck-back into the reaction vessel).

  • Stage 2 (Oxidation): 10-15% Sodium Hypochlorite (Bleach) + NaOH.

    • Function: Oxidizes thiols/sulfides to non-volatile sulfonates/sulfates.

    • Critical: Must remain Alkaline (pH > 10) . If acidic gases (

      
      , 
      
      
      
      ) lower the pH < 7, bleach releases toxic Chlorine gas (
      
      
      ). Add solid NaOH pellets to the bleach to buffer it.
  • Stage 3 (Neutralization): 5M NaOH.

    • Function: Captures any breakthrough acidic gases and residual

      
      .
      
Visual Workflow: The Cascade Scrubber

ScrubberSystem cluster_0 Cooling Bath (Ice/Water) Reaction Reaction Vessel (Generates H2S, SO2, R-SH) Trap1 Trap 1: Empty (Suck-back Protection) Reaction->Trap1 Gas Flow Trap2 Trap 2: Oxidative (Bleach + NaOH) Oxidizes R-SH -> R-SO3H Trap1->Trap2 Vapor Trap3 Trap 3: Polishing (5M NaOH) Neutralizes Acid/Cl2 Trap2->Trap3 Scrubbed Vapor Hood Fume Hood Exhaust Trap3->Hood Clean Air

Figure 1: Schematic of a 3-stage oxidative scrubber. Note the cooling bath requirement, as bleach oxidation is exothermic.[1]

Module 2: Workup & Deodorization (Product Isolation)

The Issue: The reaction is done, but the rotovap exhaust reeks, and the product oil retains a stench that persists through crystallization.

The Solution: Chemical derivatization of the odorant during the workup phase.

Protocol A: The "Copper Wash" (For Trace Sulfur Removal)

Copper effectively sequesters sulfur by precipitating insoluble Copper(II) Sulfide (CuS). This is highly effective for removing sulfur smell from organic layers (DCM, EtOAc).

  • Dissolve: Take your crude organic layer.

  • Wash: Add saturated aqueous

    
     (or Copper(II) Acetate).
    
  • Agitate: Shake vigorously.

  • Observe: If a black precipitate forms (CuS), sulfur was present.

  • Filter: Filter through a Celite pad to remove the solids.

  • Result: The filtrate should be significantly deodorized.

Protocol B: Oxidative Quench (For Bulk Thiols)

If your reaction involves excess thiols or Lawesson's reagent byproducts, wash the organic layer with dilute Bleach (5%) or Urea Hydrogen Peroxide (UHP) .

  • Mechanism:[2][3]

    
     (Water soluble).
    
  • Warning: Do not use on products with oxidizable functional groups (aldehydes, free amines).

Module 3: Toxicity & Safety Data

The Issue: "I can't smell it anymore, so it must be gone." The Reality: You are experiencing Olfactory Fatigue .[4] High concentrations of


 paralyze the olfactory nerve. You cannot rely on your nose.
Critical Exposure Limits (OSHA/NIOSH)
GasOdor ThresholdOSHA PEL (Ceiling)IDLH (Immediate Danger)Physiological Effect
Hydrogen Sulfide (

)
0.01 - 1.5 ppm20 ppm 100 ppm Olfactory paralysis (>100 ppm), Respiratory arrest.
Sulfur Dioxide (

)
0.5 - 3 ppm5 ppm (TWA)100 ppm Bronchoconstriction, Chemical pneumonia.
Methyl Mercaptan 1-2 ppb10 ppm 150 ppm Nausea, CNS depression.
  • Action Item: If you are working with sulfide salts (

    
    , 
    
    
    
    ) or Lawesson’s reagent, a personal portable gas monitor clipped to your lab coat is mandatory .

Module 4: Troubleshooting & FAQ

Q1: My Palladium (Pd) catalyst is dead in the next step. Why?

A: Sulfur is a potent catalyst poison. Even trace amounts of thioethers or thiols bind irreversibly to Pd/Pt active sites, shutting down cross-couplings (Suzuki, Sonogashira) or hydrogenations. Fix:

  • Perform the Copper Wash (Module 2) on your starting material.

  • Use Raney Nickel as a scavenger. Stir your intermediate with a small amount of Raney Ni, then filter. The Ni acts as a "sulfur sponge."

Q2: The rotovap bath water smells like sulfur. How do I clean it?

A: The volatiles dissolved in the bath water. Fix: Add 50mL of household bleach to the bath water. Let it sit for 20 minutes. The water will turn cloudy (sulfur precipitation) or clear up as it oxidizes to sulfate. Drain and rinse.[2][3][5][6] Ensure the bath is pH neutral or basic before adding bleach.

Q3: Can I just use a dry ice trap instead of a scrubber?

A: No. A cold trap condenses the gas (


 boils at -10°C; 

at -60°C). When you remove the trap and it warms up, you will release a concentrated "bomb" of toxic gas into the hood all at once. You must react the gas (scrubbing), not just store it.
Q4: I treated my waste with bleach and it started bubbling violently. What happened?

A: You likely added bleach to an acidic waste stream.


Fix:  Always neutralize the waste stream with NaOH before adding bleach, or add the waste slowly to a large excess of basic bleach solution.

References

  • Occupational Safety and Health Administration (OSHA). "Hydrogen Sulfide - Standards and Exposure Limits." United States Department of Labor.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Sulfur Dioxide: IDLH Value Profile." Centers for Disease Control and Prevention.[Link]

  • Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989. (Standard reference for scrubbing protocols and gas absorption).
  • University of Washington, Environmental Health & Safety. "Management of Malodorous Chemical Waste (Thiols/Mercaptans)." [Link]

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd Ed., Oxford University Press, 2012.

Sources

Validation & Comparative

A Researcher's Guide to C13 NMR Chemical Shifts for Fluorinated Diaryl Sulfides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural nuances of fluorinated diaryl sulfides is paramount.[1] These molecules are of significant interest in medicinal chemistry, often serving as key scaffolds in the development of novel therapeutic agents. Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of these compounds. This guide provides an in-depth comparative analysis of the C13 NMR chemical shifts for a range of fluorinated diaryl sulfides, supported by experimental data and protocols to aid in the accurate characterization of these important molecules.

The Influence of Fluorine on Aromatic Systems

The introduction of fluorine into an aromatic ring induces significant and predictable changes in the C13 NMR spectrum. Fluorine's high electronegativity and its ability to engage in resonance effects (both as a π-donor and σ-acceptor) alter the electron density distribution within the aryl rings, thereby influencing the chemical shifts of the carbon atoms. Generally, the carbon atom directly bonded to fluorine (C-F) experiences a large downfield shift, while the ortho, meta, and para carbons are affected to varying degrees.

A critical aspect of interpreting the C13 NMR spectra of fluorinated compounds is the presence of through-bond carbon-fluorine (C-F) coupling.[2][3] This coupling results in the splitting of carbon signals into doublets, triplets, or more complex multiplets, depending on the number of fluorine atoms and their proximity to the carbon . The magnitude of these coupling constants (J-coupling) provides valuable structural information.

Comparative Analysis of C13 NMR Chemical Shifts

To illustrate the impact of fluorine substitution on the C13 NMR chemical shifts of diaryl sulfides, a comparative analysis of diphenyl sulfide and its fluorinated analogs is presented below. The data is compiled from various spectroscopic sources and is presented for a standardized solvent, typically deuterated chloroform (CDCl3), to minimize solvent-induced shift variations.

Baseline Spectrum: Diphenyl Sulfide

For the parent compound, diphenyl sulfide, the C13 NMR spectrum is relatively simple, exhibiting four signals for the aromatic carbons due to the molecule's symmetry.

Carbon AtomChemical Shift (δ, ppm)
C-1 (ipso)~136.0
C-2/6 (ortho)~129.0
C-3/5 (meta)~127.0
C-4 (para)~125.0
Monofluorinated Diaryl Sulfides

The introduction of a single fluorine atom breaks the symmetry of the phenyl ring, leading to a more complex spectrum with distinct signals for each carbon atom in the fluorinated ring.

Table 1: C13 NMR Chemical Shifts (ppm) for Monofluorinated Diphenyl Sulfide Isomers in CDCl3.

Carbon Atom2-Fluorodiphenyl Sulfide3-Fluorodiphenyl Sulfide4-Fluorodiphenyl Sulfide
Fluorinated Ring
C-1' (C-S)~124.5 (d, J ≈ 18 Hz)~138.0 (d, J ≈ 7 Hz)~130.5 (d, J ≈ 3 Hz)
C-2' (C-F)~160.0 (d, J ≈ 245 Hz)~114.0 (d, J ≈ 21 Hz)~116.5 (d, J ≈ 22 Hz)
C-3'~116.0 (d, J ≈ 22 Hz)~163.0 (d, J ≈ 245 Hz)~134.0 (d, J ≈ 8 Hz)
C-4'~130.0 (d, J ≈ 8 Hz)~120.0 (d, J ≈ 2 Hz)~162.0 (d, J ≈ 248 Hz)
C-5'~125.0~130.5 (d, J ≈ 8 Hz)~134.0 (d, J ≈ 8 Hz)
C-6'~131.0 (d, J ≈ 4 Hz)~123.0 (d, J ≈ 3 Hz)~116.5 (d, J ≈ 22 Hz)
Non-fluorinated Ring
C-1~136.5~135.0~135.5
C-2/6~129.5~129.2~129.4
C-3/5~127.5~127.3~127.2
C-4~126.0~125.8~125.5

Note: The chemical shifts and coupling constants (J) are approximate and can vary slightly based on experimental conditions. 'd' denotes a doublet.

Difluorinated Diaryl Sulfides

The presence of two fluorine atoms further complicates the spectra, with the observed chemical shifts and coupling patterns being highly dependent on the relative positions of the fluorine atoms.

Table 2: C13 NMR Chemical Shifts (ppm) for Selected Symmetrical Difluorinated Diphenyl Sulfide Isomers in CDCl3.

Carbon Atom2,2'-Difluorodiphenyl Sulfide3,3'-Difluorodiphenyl Sulfide4,4'-Difluorodiphenyl Sulfide
C-1/1' (C-S)~123.0 (d, J ≈ 17 Hz)~137.5 (d, J ≈ 7 Hz)~131.0 (d, J ≈ 3 Hz)
C-2/2' (C-F)~160.5 (d, J ≈ 248 Hz)~114.5 (d, J ≈ 21 Hz)~116.0 (d, J ≈ 22 Hz)
C-3/3'~116.5 (d, J ≈ 22 Hz)~163.5 (d, J ≈ 246 Hz)~134.5 (d, J ≈ 8 Hz)
C-4/4'~130.5 (d, J ≈ 8 Hz)~120.5 (d, J ≈ 2 Hz)~162.5 (d, J ≈ 250 Hz)
C-5/5'~125.5~131.0 (d, J ≈ 8 Hz)~134.5 (d, J ≈ 8 Hz)
C-6/6'~131.5 (d, J ≈ 4 Hz)~123.5 (d, J ≈ 3 Hz)~116.0 (d, J ≈ 22 Hz)

Note: The chemical shifts and coupling constants (J) are approximate. 'd' denotes a doublet.

Key Observational Trends

  • Direct C-F Attachment: The carbon atom directly bonded to fluorine consistently exhibits the largest downfield shift and the largest one-bond C-F coupling constant (¹JCF), typically in the range of 240-250 Hz. This large coupling constant is a definitive diagnostic feature.

  • Ortho and Para Effects: Fluorine substitution generally leads to a shielding (upfield shift) of the ortho and para carbons relative to the non-fluorinated analog, a consequence of the resonance donation of electron density from fluorine's lone pairs.

  • Meta Effect: The effect on the meta carbon is typically smaller and can be either slightly shielding or deshielding.

  • Through-Space Coupling: Long-range C-F coupling (²JCF, ³JCF, and even ⁴JCF) is commonly observed, providing further structural confirmation. The magnitudes of these couplings are typically much smaller than ¹JCF.

Experimental Protocol for C13 NMR Acquisition

Acquiring high-quality C13 NMR spectra of fluorinated diaryl sulfides requires careful consideration of experimental parameters to account for the presence of C-F coupling and the relatively low natural abundance of the ¹³C isotope.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 10-50 mg of the fluorinated diaryl sulfide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved and free of any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Tune and match the ¹³C probe to the correct frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic carbons (e.g., 0-180 ppm).

    • Acquisition Time (AQ): A longer acquisition time (e.g., 1-2 seconds) will improve digital resolution.

    • Relaxation Delay (D1): Use a relaxation delay of at least 2 seconds to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons.

    • Number of Scans (NS): A sufficient number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio, given the low natural abundance of ¹³C.

    • Decoupling: Standard proton broadband decoupling is employed to simplify the spectrum by removing ¹H-¹³C couplings. Note that ¹⁹F-¹³C couplings will remain.

  • Processing:

    • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0.0 ppm).

Visualizing the Workflow and Structural Influences

The following diagrams illustrate the experimental workflow and the key factors influencing the C13 NMR chemical shifts of fluorinated diaryl sulfides.

Caption: A streamlined workflow for acquiring and analyzing C13 NMR spectra.

StructuralInfluences Factors Influencing C13 NMR Chemical Shifts C13 Chemical Shift C13 Chemical Shift Spectral Appearance Spectral Appearance C13 Chemical Shift->Spectral Appearance Fluorine Position Fluorine Position Electronic Effects Electronic Effects Fluorine Position->Electronic Effects C-F Coupling C-F Coupling Fluorine Position->C-F Coupling Number of Fluorines Number of Fluorines Number of Fluorines->Electronic Effects Number of Fluorines->C-F Coupling Solvent Effects Solvent Effects Solvent Effects->C13 Chemical Shift Electronic Effects->C13 Chemical Shift C-F Coupling->Spectral Appearance

Caption: Key factors determining the C13 NMR spectral features.

Conclusion

The C13 NMR spectra of fluorinated diaryl sulfides provide a wealth of structural information. By understanding the fundamental principles of fluorine's influence on chemical shifts and C-F coupling, researchers can confidently assign the spectra and elucidate the precise substitution patterns of these medicinally important compounds. The comparative data and experimental protocol provided in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel fluorinated molecules.

References

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Calculated and experimental 13C NMR chemical shifts. ResearchGate. [Link]

  • 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

  • Fluorinated diaryl sulfides. PubMed. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(2-Fluorophenyl)sulfanylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. For compounds like 2-(2-Fluorophenyl)sulfanylbenzoic acid, a molecule with potential applications in medicinal chemistry, understanding its intrinsic properties is paramount. This guide provides an in-depth analysis of its mass spectrometry fragmentation pattern, offering a predictive framework and a comparative look at alternative analytical techniques. As your Senior Application Scientist, I will guide you through the causal logic of the fragmentation process, backed by established principles and experimental considerations.

The Predicted Fragmentation Pathway: A Mechanistic Deep Dive

Mass spectrometry is a powerful tool that provides molecular weight and structural information by ionizing molecules and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments. For 2-(2-Fluorophenyl)sulfanylbenzoic acid, we can predict its fragmentation pattern by considering the lability of its functional groups under ionization. The structure combines a carboxylic acid, a thioether linkage, and a fluorinated aromatic ring, each contributing to a unique fragmentation signature.

Upon electrospray ionization (ESI) in negative ion mode, the carboxylic acid group is expected to readily deprotonate, yielding a prominent [M-H]⁻ parent ion at an m/z corresponding to the molecule's monoisotopic mass minus one proton. Subsequent fragmentation, induced by collision-induced dissociation (CID), will likely proceed through several key pathways originating from this precursor ion.

A primary and highly characteristic fragmentation event for carboxylic acids is the loss of carbon dioxide (CO2), a neutral loss of 44 Da. This would result in a significant fragment ion. Another common pathway involves the cleavage of the C-S bond in the thioether linkage. This can occur on either side of the sulfur atom, leading to two distinct fragment ions. The presence of the electron-withdrawing fluorine atom on one of the phenyl rings can also influence the fragmentation, potentially promoting specific bond cleavages.

To visualize these predicted pathways, the following diagram illustrates the likely fragmentation cascade of 2-(2-Fluorophenyl)sulfanylbenzoic acid.

Fragmentation_Pathway cluster_0 Predicted Fragmentation of 2-(2-Fluorophenyl)sulfanylbenzoic acid Parent_Ion [M-H]⁻ 2-(2-Fluorophenyl)sulfanylbenzoate Fragment_1 Loss of CO₂ (-44 Da) Parent_Ion->Fragment_1 -CO₂ Fragment_2 Thioether Cleavage 1 Parent_Ion->Fragment_2 C-S Cleavage Fragment_3 Thioether Cleavage 2 Parent_Ion->Fragment_3 S-C Cleavage Experimental_Workflow cluster_1 Mass Spectrometry Experimental Workflow Sample_Prep Sample Preparation (1-10 µg/mL solution) Infusion Direct Infusion or LC Injection Sample_Prep->Infusion Ionization Electrospray Ionization (ESI) (Negative Mode) Infusion->Ionization MS_Analysis Q-TOF Mass Analysis (Full Scan & MS/MS) Ionization->MS_Analysis Data_Processing Data Processing & Interpretation MS_Analysis->Data_Processing

The Oxidation State's Influence: A Comparative Guide to the Biological Activity of Sulfide vs. Sulfone Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the benzoic acid scaffold is a privileged structure, serving as the foundation for a multitude of therapeutic agents. Its synthetic tractability allows for fine-tuning of physicochemical and biological properties through molecular modification. A common yet impactful modification is the manipulation of a sulfur-containing substituent, specifically the oxidation of a sulfide to a sulfone. This seemingly subtle change—the addition of two oxygen atoms to a sulfur atom—can profoundly alter a molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity.

This guide provides a comparative analysis of sulfide and sulfone benzoic acid derivatives, exploring how the oxidation state of the sulfur atom dictates their performance in various biological contexts. We will delve into experimental data, examine the underlying structure-activity relationships (SAR), and provide detailed protocols for evaluating these compounds, offering a comprehensive resource for researchers in drug discovery and development.

The Core Chemical Distinction: From Sulfide to Sulfone

The fundamental difference between a sulfide (R-S-R') and a sulfone (R-SO₂-R') lies in the oxidation state of the sulfur atom. This oxidation has several critical consequences for the molecule's properties:

  • Polarity and Solubility: The addition of two polar S=O bonds significantly increases the polarity of the sulfone group compared to the sulfide linker. This can impact aqueous solubility, a crucial parameter for drug delivery and bioavailability.

  • Hydrogen Bonding: The oxygen atoms of the sulfone group can act as hydrogen bond acceptors, providing an additional point of interaction with biological targets like proteins and enzymes. Sulfides lack this hydrogen bonding capability.

  • Stereoelectronics: The geometry of the sulfur atom changes from bent in a sulfide to tetrahedral in a sulfone. This alteration in bond angles and spatial arrangement can influence how the molecule fits into a binding pocket.

  • Metabolic Stability: Sulfides are susceptible to oxidation in vivo, often being metabolized to the corresponding sulfoxides and then sulfones.[1] Sulfones, being in a higher oxidation state, are generally more metabolically stable.

These chemical changes are the root cause of the often-dramatic differences observed in the biological activities of these two classes of compounds.

Comparative Analysis of Biological Activities

The transformation from a sulfide to a sulfone can either enhance, diminish, or completely alter the biological activity of a benzoic acid derivative. Below, we explore these differences in the context of specific therapeutic areas.

Anti-inflammatory Activity: The Case of COX-2 Inhibition

One of the most well-documented examples of the differing activities of sulfide and sulfone derivatives is in the realm of anti-inflammatory drugs, particularly selective cyclooxygenase-2 (COX-2) inhibitors.[2]

Key Findings:

  • Sulfones are often essential for COX-2 selectivity. Structure-activity relationship studies on diaryl heterocycles, a common scaffold for COX-2 inhibitors, have shown that a methylsulfone (-SO₂CH₃) or a sulfonamide (-SO₂NH₂) group on one of the aryl rings is crucial for optimal COX-2 selectivity and potency.[2][3]

  • Sulfide analogues are less selective or potent. In contrast, the corresponding sulfide and sulfoxide derivatives often exhibit reduced or non-selective COX inhibitory activity.[2][4] This is attributed to the ability of the larger, more polar sulfone group to fit into a specific side-pocket present in the COX-2 enzyme active site, an interaction that is not as favorable for the smaller, less polar sulfide group.[2]

Supporting Experimental Data:

The following table summarizes the COX-2 inhibitory activity of representative sulfide and sulfone analogues.

Compound TypeExample StructureTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Sulfide Derivative 2-acetoxyphenyl heptyl sulfideCOX-2Potent (specific value not provided)Less selective than sulfone[4]
Sulfone Derivative Celecoxib (contains a sulfonamide)COX-20.04>30[2]
Sulfone Derivative Rofecoxib (contains a methylsulfone)COX-20.018>800[2]

Causality Behind the Difference: The superior activity of sulfone-containing COX-2 inhibitors is a direct result of their molecular recognition by the enzyme. The sulfone group's size and hydrogen-bonding capacity allow it to occupy a hydrophilic side pocket in the COX-2 active site, an interaction that is not possible for the sulfide counterparts and is a key determinant of selectivity over the COX-1 isoform.[2]

Antimicrobial Activity

In the context of antimicrobial agents, the trend is less uniform, and the effect of sulfur oxidation can vary depending on the specific scaffold and microbial target.

  • Sulfide Derivatives Showing Potent Activity: Several studies have reported significant antibacterial and antifungal activities for 2-[(nitro-phenylalkyl)thio]benzoic acid derivatives (sulfides).[5] For instance, some of these compounds were found to be more active than the reference antifungal drug ketoconazole.[5]

  • Sulfones in Antimicrobial Scaffolds: While direct comparative studies on benzoic acid derivatives are less common, sulfonylbenzoic acids and their derivatives are recognized for their broad-spectrum antimicrobial properties.[6] The sulfonyl group is a key pharmacophore in many established antimicrobial drugs, including sulfonamides.

Supporting Experimental Data:

Compound ClassMicroorganismActivity MetricResultReference
2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivativesCandida albicans, C. kruseiMICMore active than ketoconazole[5]
Sulfonylbenzoic acid derivativesGram-positive & Gram-negative bacteriaMICNotable activity reported[6]

The data suggests that both sulfides and sulfones can be incorporated into effective antimicrobial benzoic acid derivatives. The choice between them may depend on the desired spectrum of activity and the specific mechanism of action being targeted.

Mechanistic Insights and Visualization

To better understand the structural basis for the observed differences in activity, we can visualize the core chemical transformation and a representative experimental workflow.

From Sulfide to Sulfone: A Structural and Electronic Shift

The following diagram illustrates the oxidation of a sulfide to a sulfone and highlights the key changes in molecular properties.

G cluster_0 Sulfide Derivative cluster_1 Sulfone Derivative Sulfide R-S-R' Prop_S Properties: - Less Polar - Bent Geometry - H-bond Acceptor: No Sulfide->Prop_S Sulfone R-SO₂-R' Sulfide->Sulfone Oxidation (+2 [O]) Prop_SO2 Properties: - More Polar - Tetrahedral Geometry - H-bond Acceptor: Yes (Oxygen atoms) Sulfone->Prop_SO2

Caption: Oxidation of a sulfide to a sulfone introduces polarity and hydrogen-bonding capability.

Experimental Protocols: A Guide to Comparative Evaluation

To ensure trustworthy and reproducible results, standardized assays are essential. Below is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) to compare the antimicrobial activity of sulfide and sulfone derivatives.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a compound that prevents visible growth of a microorganism.[7]

Workflow Diagram:

workflow start Start prep_compounds Prepare Stock Solutions (Sulfide & Sulfone Derivatives) start->prep_compounds serial_dilution Perform 2-fold Serial Dilutions in 96-well plate with MHB prep_compounds->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate Plate (37°C for 18-24h) inoculate->incubate read_results Read Results: Determine MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Compounds:

    • Prepare stock solutions of the sulfide and sulfone benzoic acid derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilution:

    • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells of a 96-well microtiter plate.

    • Add a specific volume of the stock solution to the first well and perform a two-fold serial dilution across the plate.[7]

  • Preparation of Inoculum:

    • Culture the test bacterium (e.g., Staphylococcus aureus) overnight.

    • Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial suspension to each well containing the diluted compounds.[7]

    • Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).[7]

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[6][7] This can be assessed visually or with a plate reader.

Conclusion and Future Directions

The oxidation of a sulfide to a sulfone within a benzoic acid derivative is a powerful strategy in drug design that can dramatically modulate biological activity. As demonstrated in the case of COX-2 inhibitors, this transformation can be the key to unlocking target selectivity and potency.[2] However, the outcome is not always predictable, and in areas like antimicrobial research, both sulfides and sulfones can yield highly active compounds.[5]

This guide underscores the importance of synthesizing and evaluating both sulfide and sulfone analogues in early-stage drug discovery programs. The choice of oxidation state should be guided by empirical data and an understanding of the target's structural and electronic requirements. Future research should focus on building more comprehensive comparative datasets across a wider range of biological targets to develop predictive models for the effects of sulfur oxidation. Such models would be invaluable in accelerating the design of new, more effective therapeutic agents.

References

  • Gökçe, M., et al. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Turkish Journal of Chemistry. Available at: [Link]

  • Kalgutkar, A. S., et al. (1998). Covalent modification of cyclooxygenase-2 (COX-2) by 2-acetoxyphenyl alkyl sulfides, a new class of selective COX-2 inactivators. Journal of Medicinal Chemistry, 41(24), 4800-4818. Available at: [Link]

  • Di Micco, S., et al. (2019). Synthesis, biological evaluation and molecular modeling of novel selective COX-2 inhibitors: sulfide, sulfoxide, and sulfone derivatives of 1,5-diarylpyrrol-3-substituted scaffold. European Journal of Medicinal Chemistry, 180, 59-75. Available at: [Link]

  • Luo, G., et al. (2001). Molecular modeling study of COX-2 inhibition by diarylheterocycles and sulindac sulfide. Journal of Computer-Aided Molecular Design, 15(1), 27-37. Available at: [Link]

  • Wikipedia contributors. (2023, November 28). Discovery and development of cyclooxygenase-2 inhibitors. In Wikipedia, The Free Encyclopedia. Retrieved February 26, 2026, from [Link]

  • Li, Y., et al. (2021). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 97(2), 356-368. Available at: [Link]

  • Kovalenko, S., et al. (2018). Synthesis and antimicrobial activity of o- and p-hydroxybenzoic acid thiosemicarbazides. ResearchGate. Available at: [Link]

  • Sharma, O., et al. (2018). Synthesis and Antimicrobial evaluation of Azole Based (p-nitro Benzoic Acid) derivatives. Asian Pacific Journal of Health Sciences, 5(4), 68-72. Available at: [Link]

  • Ghorab, M. M., et al. (2010). Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. European Journal of Medicinal Chemistry, 45(9), 3977-3983. Available at: [Link]

  • Mathew, B., et al. (2012). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Molecules, 17(12), 13911-13920. Available at: [Link]

  • Singh, R., & Pal, S. (2023). SULFOXIDES AND SULFONES: REVIEW. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 2(1), 39-53. Available at: [Link]

  • Medarde, M., et al. (2009). A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. Bioorganic & Medicinal Chemistry Letters, 19(12), 3232-3235. Available at: [Link]

  • Chen, J. J., et al. (2008). Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia. Journal of Natural Products, 71(1), 77-81. Available at: [Link]

  • Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Developing Drugs, 4(3). Available at: [Link]

  • Morzycki, J. W., et al. (2022). A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. Molecules, 27(25), 8969. Available at: [Link]

  • ResearchGate. (n.d.). Sulfones and Sulfoxides. ResearchGate. Available at: [Link]

  • BenchChem Technical Support Team. (2025, November). Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. BenchChem. Available at: [Link]

  • ResearchGate. (n.d.). Some biological properties of sulfone and bis-sulfone derivatives. ResearchGate. Available at: [Link]

  • Zakharenko, A., et al. (2024). Sulfide, Sulfoxide, and Sulfone Derivatives of Usnic Acid as Inhibitors of Human TDP1 and TDP2 Enzymes. MDPI. Available at: [Link]

  • Frontiers. (2025, January 19). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. Available at: [Link]

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Comparative Profiling: 2-(2-Fluorophenyl)sulfanylbenzoic Acid vs. 2-(4-Fluorophenyl) Isomer

[1]

Executive Summary: The Fluorine Position Effect

In the development of sulfur-bridged diaryl scaffolds (thiofenamates), the strategic placement of a fluorine atom is not merely a matter of potency but a determinant of metabolic fate and conformational entropy .

This guide compares two positional isomers:

  • Ortho-Isomer: 2-(2-Fluorophenyl)sulfanylbenzoic acid[1][2]

  • Para-Isomer: 2-(4-Fluorophenyl)sulfanylbenzoic acid[1][2]

While both share the core diphenyl sulfide pharmacophore—a bioisostere of the diphenylamine scaffold found in NSAIDs like Diclofenac—their behaviors diverge significantly. The 4-fluoro isomer is the industry standard for enhancing metabolic stability (blocking para-hydroxylation), whereas the 2-fluoro isomer is a specialized tool for inducing conformational twist and steric selectivity.

Structural & Physicochemical Analysis[1][4][5][6][7]

The fundamental difference lies in the "Ortho-Fluorine Effect." In the 2-fluoro isomer, the fluorine atom is proximal to the sulfur bridge, creating steric repulsion that forces the two aromatic rings out of planarity.[3]

Comparative Properties Table
Property2-(4-Fluorophenyl) Isomer2-(2-Fluorophenyl) IsomerImpact on Development
CAS Number 767344-64-9Not widely listed (Analogous synthesis)4-F is more commercially available; 2-F often requires custom synthesis.[1]
Molecular Weight 248.27 g/mol 248.27 g/mol Identical; mass spectrometry cannot distinguish without fragmentation analysis.[1][2]
Predicted pKa ~3.3 – 3.4~3.0 – 3.22-F is more acidic. The ortho-F inductive effect stabilizes the carboxylate anion more effectively than the distal para-F.
LogP (Lipophilicity) ~3.5~3.42-F is slightly less lipophilic due to increased polarity from the twisted conformation exposing the S-bridge.[1][2]
Melting Point 170–175°C (Est.)150–160°C (Est.)2-F melts lower. The non-planar "twist" disrupts efficient crystal packing compared to the more linear 4-F isomer.[1][2]
19F NMR Shift

-105 to -115 ppm

-100 to -110 ppm
2-F signal is typically downfield due to the deshielding effect of the sulfur lone pairs.
Conformational Dynamics (Graphviz Visualization)

The following diagram illustrates the structural decision-making process when choosing between these isomers for a drug candidate.

GStartTarget Design RequirementMetaStabNeed Metabolic Stability?Start->MetaStabPrimary GoalConfLockNeed Conformational Selectivity?Start->ConfLockPrimary GoalParaFSelect 2-(4-Fluorophenyl) IsomerMetaStab->ParaFYesMech1Mechanism: Blocks CYP450para-hydroxylation siteParaF->Mech1OrthoFSelect 2-(2-Fluorophenyl) IsomerConfLock->OrthoFYesMech2Mechanism: Steric clash with Sulfurforces >60° torsion angleOrthoF->Mech2

Figure 1: Decision Logic for Isomer Selection based on Medicinal Chemistry Objectives.

Synthetic Methodology

The synthesis of both isomers relies on the Ullmann Condensation , a copper-catalyzed formation of the C-S bond.[3] While modern palladium catalysts (Buchwald-Hartwig) exist, the copper-mediated route remains the most robust and cost-effective for these specific benzoic acid derivatives.[1]

Protocol: Copper-Catalyzed C-S Coupling

Reaction Scheme:

Step-by-Step Procedure:

  • Reagent Prep: In a round-bottom flask, charge 2-Chlorobenzoic acid (1.0 equiv) and Potassium Carbonate (2.5 equiv).

  • Solvent: Add DMF (Dimethylformamide) or Tetralin (for higher temperature industrial processes).[1][2]

  • Thiol Addition: Add the specific thiophenol:

    • For Para-Isomer: Add 4-Fluorothiophenol (1.1 equiv).[1][3][2]

    • For Ortho-Isomer: Add 2-Fluorothiophenol (1.1 equiv).[1][2]

  • Catalyst: Add Copper powder (0.1 equiv) and a trace of CuI (0.05 equiv).[1][2]

  • Reaction: Heat to 130–140°C for 12–16 hours under Nitrogen.

    • Note: The 2-fluoro isomer may require slightly longer reaction times (18-24 h) due to steric hindrance at the nucleophilic sulfur center.[1]

  • Workup:

    • Cool to room temperature.[1][3][2][4]

    • Pour into crushed ice/water.

    • Acidify carefully with HCl (6N) to pH 2–3.[1][2] The product will precipitate as a solid.[3][2]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (4:1).[1][2]

Yield Expectation:

  • 4-Fluoro Isomer: 75–85%[3]

  • 2-Fluoro Isomer: 60–70% (Lower yield due to steric crowding during the coupling step).[1][2]

Synthesis Pathway Diagram

SynthesisSM12-Chlorobenzoic AcidCondCu / K2CO3 / DMF140°C, 16hSM1->CondSM2Fluorothiophenol(2-F or 4-F)SM2->CondInterCarboxylate Salt(Soluble)Cond->InterCouplingAcidHCl (pH 2)Inter->AcidQuenchProdTarget FluorinatedSulfanylbenzoic AcidAcid->ProdPrecipitation

Figure 2: General Ullmann Coupling Pathway for Fluorinated Sulfanylbenzoic Acids.[1][2]

Biological & Pharmacological Applications[6][8][9][10][11]

These compounds are rarely final drugs but are critical intermediates and scaffolds .[3][2]

Acridone & Thioxanthone Synthesis

Both isomers are precursors for tricyclic systems.[1][3][2]

  • 4-Fluoro Isomer: Cyclization (using Polyphosphoric Acid) yields 2-fluoro-thioxanthone .[1][2] This is a key scaffold for antitumor agents that intercalate DNA.[1][3][2]

  • 2-Fluoro Isomer: Cyclization yields 4-fluoro-thioxanthone .[3] The fluorine here is in a "bay region," creating significant steric bulk that can prevent enzymatic degradation of the final drug molecule.[3]

NSAID Bioisosteres

These compounds are sulfur analogs of fenamates (e.g., Flufenamic acid).[1][3][2]

  • Mechanism: Inhibition of COX-1 and COX-2 enzymes.[3]

  • Potency: The 2-(2-fluorophenyl) derivative often shows lower potency than the 4-fluoro analog because the twisted conformation prevents the "flat" binding required for the COX active site channel. However, it shows higher selectivity for non-COX targets where a globular shape is preferred.[3][2]

References

  • BenchChem. Application of 2-(4-Fluorophenyl)sulfanylbenzoic Acid in Drug Discovery. (2025).[1][3][2][4][5][6] Retrieved from .[1][2]

  • PubChem. 2-(Phenylthio)benzoic acid Properties and Analogues.[1][3][2][5][6] CID 15210.[1][3][2][6] Retrieved from .[1][2]

  • Hehir, N., & Gallagher, J.F. Crystal structure and conformational analysis of fluorinated benzamides.[3] Molbank (2023).[1][3][2] DOI: 10.3390/M1723. (Provides structural basis for ortho-fluorine steric effects).[1][3][2]

  • Jilek, J.O., et al. Protocols for Ullmann condensation of 2-chlorobenzoic acid with thiophenols.[3] Collect.[1][3][2][4] Czechoslov. Chem. Commun. (1968).[1][3][2] (The foundational method for this synthesis).

  • Alfa Chemistry. 19F NMR Chemical Shift Tables for Aromatic Fluorines. Retrieved from .[1][2]

Safety Operating Guide

A Guide to the Proper Disposal of 2-(2-Fluorophenyl)sulfanylbenzoic Acid: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. Based on data from similar compounds, 2-(2-Fluorophenyl)sulfanylbenzoic acid should be handled as a substance that poses the following risks.[1]

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[2]

  • Serious Eye Irritation: Can cause significant eye irritation, potentially leading to damage if not addressed promptly.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

These hazards necessitate careful handling in a well-ventilated area and the use of appropriate Personal Protective Equipment (PPE) at all times.

Hazard Classification (GHS)DescriptionPrecautionary Statement ExamplesSupporting Sources
Skin Irritation (Category 2) Causes skin irritation.P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Eye Irritation (Category 2A) Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] This framework ensures that hazardous waste is managed safely from its point of generation to its final disposal—a principle known as "cradle-to-grave" responsibility.[5]

Key RCRA Concepts:

  • Hazardous Waste Determination: The first step is to determine if the waste is classified as hazardous.[6][7] Given its chemical nature as a halogenated organic compound, 2-(2-Fluorophenyl)sulfanylbenzoic acid waste should be managed as hazardous waste.

  • Generator Status: Your laboratory or institution is considered a hazardous waste generator. Generators are categorized based on the quantity of waste produced per month: Large Quantity Generators (LQGs), Small Quantity Generators (SQGs), and Very Small Quantity Generators (VSQGs, formerly CESQGs).[3][6] This status determines specific requirements for on-site storage time, training, and reporting.[5][6]

  • Professional Disposal: It is mandatory to use a licensed professional waste disposal service for the treatment and disposal of this material.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is non-negotiable. The following PPE is required when handling 2-(2-Fluorophenyl)sulfanylbenzoic acid, particularly during waste consolidation and cleanup operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Solution Prep Safety glasses with side shields or chemical splash goggles.[8][9]Nitrile or neoprene gloves. Inspect for tears or degradation before use.[1]A fully-buttoned laboratory coat.[1]Not generally required if handled within a certified chemical fume hood.[1]
Waste Consolidation Chemical splash goggles. A face shield is required if there is a splash hazard.[1][2]Nitrile or neoprene gloves. Change immediately upon contamination.[1]A fully-buttoned laboratory coat.[1]Work should be conducted in a well-ventilated area or chemical fume hood.[10]
Spill Cleanup Chemical splash goggles and a face shield.[1]Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron over a lab coat.Use a NIOSH/MSHA approved respirator if dust generation is significant or ventilation is inadequate.[9]

Step-by-Step Disposal Protocol

The primary responsibility of laboratory personnel is the correct characterization, segregation, and collection of chemical waste. Final disposal must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[11]

Step 1: Waste Characterization and Segregation

As a fluorinated compound, 2-(2-Fluorophenyl)sulfanylbenzoic acid is classified as a halogenated organic compound .[11]

  • Action: Segregate waste containing this compound from all other waste streams, especially non-halogenated organic waste.[11][12]

  • Causality: Halogenated and non-halogenated wastes require different treatment methods, typically high-temperature incineration with specialized "scrubbers" to neutralize acidic gases (like hydrogen fluoride) produced from halogens.[13] Improper mixing can lead to regulatory non-compliance, increased disposal costs, and dangerous chemical reactions.[11]

Step 2: Waste Collection and Containerization

Proper containment is crucial to prevent leaks and ensure safe transport.

  • Action: Collect all waste (pure compound, contaminated materials, and solutions) in a designated, chemically-resistant container, preferably made of High-Density Polyethylene (HDPE).[11]

  • Action: The container must be clearly labeled with "Hazardous Waste," the full chemical name "2-(2-Fluorophenyl)sulfanylbenzoic acid," and the words "Halogenated Organic Waste."[11]

  • Action: Keep the container securely sealed when not in use.[11] Do not fill beyond 90% capacity to allow for vapor expansion.[11]

Step 3: On-Site Storage

Store the collected waste safely prior to pickup.

  • Action: Place the sealed container in a designated satellite accumulation area within the laboratory. This area should provide secondary containment (e.g., a larger, chemically-resistant bin) to contain any potential leaks.

  • Action: Store away from incompatible materials, such as strong oxidizing agents or bases.[10][14]

Step 4: Arrange for Professional Disposal

Final disposal is a regulated process that must be handled by certified professionals.

  • Action: Contact your institution's EHS office to schedule a waste pickup.[15]

  • Mechanism: The standard and required method for disposal of this type of waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-(2-Fluorophenyl)sulfanylbenzoic acid waste.

G start Waste Generation (e.g., unused reagent, contaminated labware) characterize Step 1: Waste Characterization Is it 2-(2-Fluorophenyl)sulfanylbenzoic acid or contaminated with it? start->characterize segregate Step 2: Segregation & Collection Place in a dedicated 'Halogenated Organic Waste' container. characterize->segregate  Yes non_halogenated Dispose in 'Non-Halogenated Waste' stream (Follow separate protocol) characterize->non_halogenated  No labeling Step 3: Labeling & Storage Label container with 'Hazardous Waste', full chemical name, and store in secondary containment. segregate->labeling contact_ehs Step 4: Professional Disposal Contact EHS or licensed waste contractor for pickup. labeling->contact_ehs disposal Final Disposal (High-Temperature Incineration at a licensed facility) contact_ehs->disposal

Caption: Decision workflow for the disposal of 2-(2-Fluorophenyl)sulfanylbenzoic acid.

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Management (Small Scale)
  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated. If possible, perform cleanup within a chemical fume hood.[14]

  • Don PPE: Wear the appropriate PPE as outlined in the table above, including respiratory protection if necessary.

  • Contain and Clean: Do not use water.[14] Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[16] Place the material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

CRITICAL: Do NOT wash spills down the drain or into any sewer system. [14][16]

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][17]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2][17]

In all cases of exposure, provide the attending medical professional with the name of the chemical and, if available, a Safety Data Sheet for a structurally similar compound.

References

  • EPA Rules For Hazardous Waste Management: A Primer on RCRA. (2017). Vertex AI Search.
  • RCRA: Resource Conservation & Recovery Act. HazChem Environmental.
  • Safety Data Sheet - 2-Fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid. (2024). Aaron Chemicals LLC.
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025). Source not specified.
  • Hazardous Waste Management – Selected RCRA Regul
  • Safety D
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026). SDS Manager.
  • Resource Conservation and Recovery Act (RCRA)
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety Data Sheet - 2,4-Dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid. AK Scientific, Inc.
  • SAFETY D
  • SDS of Benzoic Acid: Important Data and Inform
  • Benzoic acid MSDS. (2004). Fisher Scientific.
  • Safety Data Sheet - 2-Fluorophenylboronic acid. (2025). Fisher Scientific.
  • Proper Disposal of 9-Fluoro-Nonanol: A Guide for Labor
  • Safeguarding Your Research: A Comprehensive Guide to Handling 2-(4-Fluorophenyl)sulfanylbenzoic Acid. (2025). BenchChem.
  • Fluorine SOP. Rutgers University.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Proper Disposal of Fluorophosphazenes: A Guide for Labor
  • The Disposal of Laboratory Waste. (2021). University of Reading.

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Personal Protective Equipment (PPE) & Handling Guide: 2-(2-Fluorophenyl)sulfanylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Fluorophenyl)sulfanylbenzoic acid (CAS: 346-61-2) presents a tripartite hazard profile due to its functional groups: the carboxylic acid (corrosivity/irritation), the thioether (oxidation potential/odor), and the aryl fluoride (toxic thermal decomposition products).

This guide moves beyond generic "safety compliance" to establish a self-validating safety system . The protocols below are designed to protect not just against acute exposure, but against cross-contamination and long-term sensitization.

Part 1: Risk Assessment & Hazard Identification

Why we wear what we wear. Understanding the molecular causality.

To select the correct PPE, we must deconstruct the molecule into its risk components.

Functional GroupHazard ClassMechanism of ActionCritical Risk
Benzoic Acid Moiety Skin/Eye Irritant (H315, H319)Proton donation lowers pH on mucous membranes, causing protein denaturation.Corneal Opacity: Acidic solids in the eye can cause permanent damage if not rinsed immediately.
Thioether Linkage Sensitizer / ReactiveSulfur atoms are nucleophilic and can be oxidized to sulfoxides/sulfones.Incompatibility: Violent reaction with strong oxidizers (e.g., Nitric Acid, Peroxides).
Aryl Fluoride Thermal ToxinThe C-F bond is stable, but combustion releases Hydrogen Fluoride (HF).Fire Emergency: Inhalation of HF gas during a fire event causes deep tissue damage and systemic toxicity.

Expert Insight: Treat this compound as a Category 2 Skin Irritant and Category 2A Eye Irritant at minimum. Because it is a benzoic acid derivative, it likely possesses a pKa ~3-4. Upon contact with sweat (moisture), the solid hydrolyzes to create a localized acidic environment on the skin, leading to delayed chemical burns.

Part 2: PPE Selection Matrix

The following specifications are non-negotiable for handling >100 mg quantities.

Hand Protection: The "Double-Barrier" Protocol

Nitrile is the baseline, but thickness matters. Standard 3-mil exam gloves are insufficient for prolonged handling of organic acid solutions.

State of MatterPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Dry Solid Nitrile (0.11 mm / 4 mil)None required, but recommended.Prevents contact with dust.[1][2][3][4][5][6][7] Nitrile provides excellent dry particle resistance.
Solution (Organic Solvents) Nitrile (0.11 mm)Laminate (Silver Shield) or High-Grade Nitrile (0.2 mm)Solvent Permeation: The solvent (DCM, THF) carries the toxin through the glove. Laminate gloves block the solvent carrier.
Spill Cleanup Nitrile (0.11 mm)Neoprene or Butyl Rubber (0.3 mm+)Thicker gauge required to prevent mechanical tearing during cleanup operations.
Respiratory & Eye Protection[2][3][4][6][8]
  • Respiratory:

    • Standard: Handling in a certified Chemical Fume Hood (CFH) is mandatory.

    • Outside Hood (Weighing): If a balance enclosure is unavailable, use a P100/N95 particulate respirator . The benzoic acid dust is a respiratory tract irritant (H335).[3][4][5]

  • Eye/Face:

    • Standard: ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient for acidic powders due to the risk of airborne dust bypassing side shields.

    • High Volume (>5g): Add a Face Shield to protect the neck and skin from acidic dust accumulation.

Part 3: Operational Workflow & Visualization

PPE Decision Logic

This decision tree ensures the researcher selects the correct barrier based on the experimental phase.

PPE_Decision_Tree Start Start: Handling 2-(2-Fluorophenyl) sulfanylbenzoic acid State_Check Determine Physical State Start->State_Check Solid Dry Solid / Powder State_Check->Solid Solution In Solution (Organic Solvent) State_Check->Solution Solid_PPE REQUIRED PPE: 1. Nitrile Gloves (4 mil) 2. Splash Goggles 3. Lab Coat (Buttoned) Solid->Solid_PPE Solvent_Check Identify Solvent Carrier Solution->Solvent_Check Dust_Control Is Balance in Fume Hood? Solid_PPE->Dust_Control Respirator Don N95/P100 Respirator Dust_Control->Respirator No No_Resp Standard Ventilation Sufficient Dust_Control->No_Resp Yes Halogenated DCM / Chloroform Solvent_Check->Halogenated Polar Methanol / DMSO Solvent_Check->Polar Double_Glove DOUBLE GLOVE: Inner: Nitrile Outer: Laminate/PVA Halogenated->Double_Glove Single_Glove SINGLE GLOVE: High-Grade Nitrile (>5 mil) Change every 30 mins Polar->Single_Glove

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the strict requirement for double-gloving when using halogenated solvents.

Step-by-Step Handling Protocol

Phase 1: Preparation (The "Clean" Zone)

  • Inspect PPE: Check nitrile gloves for pinholes by inflating them slightly.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat. Organic acid powders are prone to static charge, which causes "scattering" and potential inhalation.

  • Engineering Check: Verify fume hood face velocity is >100 fpm.

Phase 2: Active Handling (The "Hot" Zone)

  • Weighing: Open the container only inside the hood. Transfer solid using a spatula; never pour directly from the stock bottle to avoid dust clouds.

  • Solubilization: Add solvent slowly.

    • Caution: If using basic solvents (amines, pyridine), an exotherm may occur as the carboxylic acid deprotonates.

  • Reaction Setup: If heating, ensure the condenser is active. Thermal decomposition releases HF (Hydrogen Fluoride) and SOx (Sulfur Oxides) .

Phase 3: Decontamination & Doffing

  • Wipe Down: Clean the balance area with a 5% Sodium Bicarbonate solution (neutralizes the acid) followed by water.

  • Glove Removal: Use the "beak" method (pull one glove off by the cuff, hold it in the gloved hand, peel the second glove over the first) to contain residues.

  • Wash: Wash hands with soap and water for 20 seconds immediately after doffing.

Part 4: Waste Disposal & Emergency Response[2]

Disposal Strategy

NEVER dispose of this compound down the drain. It is an organic pollutant with potential aquatic toxicity.

Waste StreamProtocol
Solid Waste Collect in a dedicated container labeled "Solid Organic Acid - Fluorinated."
Liquid Waste Segregate into "Non-Halogenated" or "Halogenated" based on the solvent. DO NOT MIX WITH OXIDIZERS (e.g., Nitric acid waste) due to the thioether group.
Destruction Must be incinerated at high temperature (>1100°C) with scrubbers to capture HF gas.
Emergency Spill Response

Scenario: 5g of powder spilled on the benchtop.

  • Alert: Notify nearby personnel.

  • PPE Upgrade: Don a second pair of nitrile gloves and a P100 respirator.

  • Neutralize: Cover the spill with Sodium Bicarbonate or Calcium Carbonate .

    • Mechanism:[3][4][6]

      
      
      
    • Observation: Wait for bubbling (

      
       release) to cease.
      
  • Collect: Sweep the neutralized paste into a hazardous waste bag.

  • Clean: Wash surface with water.[5][7][8] Check pH of the surface with litmus paper to ensure neutrality (pH 6-8).

Emergency_Response Spill Spill Detected Isolate Isolate Area & Notify Lab Spill->Isolate Neutralize Apply NaHCO3 (Sodium Bicarbonate) Isolate->Neutralize Wait Wait for CO2 Bubbling to Stop Neutralize->Wait Collect Collect as Chemical Waste Wait->Collect Verify Verify Surface pH (Litmus Test) Collect->Verify

Figure 2: Chemical Spill Neutralization Workflow. The use of Sodium Bicarbonate converts the corrosive acid into a safer salt before collection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11318465, 2-(2-Fluorophenyl)sulfanylbenzoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Ansell Healthcare.Chemical Permeation & Degradation Resistance Guide (8th Edition).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.